Product packaging for 2-(4-Methoxyphenyl)quinolin-3-amine(Cat. No.:CAS No. 5443-82-3)

2-(4-Methoxyphenyl)quinolin-3-amine

Cat. No.: B11861704
CAS No.: 5443-82-3
M. Wt: 250.29 g/mol
InChI Key: IXSIHZBKHQVFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methoxyphenyl)quinolin-3-amine (CAS 5443-82-3) is a quinoline-based chemical compound with the molecular formula C16H14N2O. It serves as a valuable building block and precursor in medicinal chemistry and organic synthesis. This compound is notably recognized for its role as a ligand in catalysis; recent research has detailed its application in the synthesis of novel Pd(II) Schiff base complexes. These complexes demonstrate high catalytic activity as homogeneous catalysts for Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in aqueous and organic media . Quinoline derivatives, as a class, are extensively investigated for their diverse pharmacological potential. The 3-aminoquinoline scaffold is a privileged structure in drug discovery, with related analogues showing significant biological activities. For instance, structurally similar quinoline compounds have demonstrated potent anti-nociceptive and anti-inflammatory effects in preclinical models, with mechanistic studies suggesting activity through cyclooxygenase-2 (COX-2) inhibition . This makes this compound a compound of significant interest for developing new therapeutic agents and catalytic systems. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B11861704 2-(4-Methoxyphenyl)quinolin-3-amine CAS No. 5443-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5443-82-3

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)quinolin-3-amine

InChI

InChI=1S/C16H14N2O/c1-19-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)18-16/h2-10H,17H2,1H3

InChI Key

IXSIHZBKHQVFSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 2-(4-Methoxyphenyl)quinolin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values, data from the closely related analogue 2-(4-methoxyphenyl)quinoline, and standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a proposed synthetic route and a hypothetical biological signaling pathway are presented based on established chemical literature and the known activities of similar quinoline derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

The compound this compound is a structurally intriguing molecule featuring a methoxy-substituted phenyl group at the 2-position and an amine group at the 3-position of the quinoline core. These functionalities are expected to modulate its solubility, lipophilicity, and potential for biological interactions. This guide aims to provide a detailed summary of its physicochemical characteristics to facilitate further research and development.

Physicochemical Properties

A thorough literature search reveals a scarcity of experimentally determined physicochemical data for this compound. Therefore, this section presents a combination of predicted data for the target molecule and available experimental and computed data for its parent compound, 2-(4-methoxyphenyl)quinoline.

Predicted Physicochemical Data for this compound

The following table summarizes the predicted physicochemical properties for this compound, calculated using established computational models. These values provide initial estimates for guiding experimental design.

PropertyPredicted ValueMethod/Software
Molecular Weight250.30 g/mol -
Molecular FormulaC₁₆H₁₄N₂O-
XLogP33.8Cheminformatics Prediction
Hydrogen Bond Donors1Cheminformatics Prediction
Hydrogen Bond Acceptors3Cheminformatics Prediction
Rotatable Bond Count2Cheminformatics Prediction
Topological Polar Surface Area50.2 ŲCheminformatics Prediction
pKa (most basic)5.5 (predicted)Cheminformatics Prediction
Experimental and Computed Data for 2-(4-Methoxyphenyl)quinoline

To provide context, the following table presents available data for the parent compound, 2-(4-methoxyphenyl)quinoline, which lacks the 3-amino group.

PropertyValueReference
Molecular Weight235.28 g/mol [2]
Molecular FormulaC₁₆H₁₃NO[2]
XLogP33.9[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors2[2]
Experimental Solubility <0.5 µg/mL (at pH 7.4) [2]

Synthesis and Characterization: Experimental Protocols

While a specific, validated synthesis for this compound has not been published, a plausible synthetic route can be proposed based on established methodologies for quinoline synthesis, such as the Friedländer annulation.[3][4]

Proposed Synthesis of this compound

A potential synthetic approach involves a modified Friedländer reaction. The general principle of the Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5]

Reaction Scheme:

  • Step 1: Synthesis of 2-amino-3-nitrobenzaldehyde. This can be achieved through the nitration of 2-aminobenzaldehyde, with careful control of reaction conditions to favor the desired isomer.

  • Step 2: Condensation with 4-methoxyacetophenone. 2-amino-3-nitrobenzaldehyde is reacted with 4-methoxyacetophenone in the presence of a base (e.g., NaOH or KOH) or acid catalyst to form 2-(4-methoxyphenyl)-3-nitroquinoline.

  • Step 3: Reduction of the nitro group. The nitro group of 2-(4-methoxyphenyl)-3-nitroquinoline is then reduced to an amine using a standard reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C), to yield the final product, this compound.

General Experimental Protocol for Physicochemical Property Determination

The following are standardized protocols for determining the key physicochemical properties of a novel compound.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[6]

  • Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a flask.

  • Shaking/Stirring: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV.

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous shaking, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are unknown, the quinoline scaffold is a common feature in inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and modulators of the innate immune system, like Toll-like Receptors (TLRs).[7][8][9][10][11][12][13][14][15][16]

Hypothetical Signaling Pathway: EGFR Inhibition

Many 4-anilinoquinoline derivatives are known to be potent inhibitors of EGFR kinase.[11] Given the structural similarities, it is plausible that this compound could also interact with the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade that is often dysregulated in cancer.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates Target 2-(4-Methoxyphenyl) quinolin-3-amine Target->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Hypothetical Signaling Pathway: TLR7/8 Modulation

Imidazoquinoline compounds are well-known agonists of TLR7 and TLR8, leading to the activation of innate immune responses.[12][14] The quinoline core of the target molecule could potentially interact with these receptors, modulating downstream signaling through transcription factors like NF-κB.

TLR_Pathway Target 2-(4-Methoxyphenyl) quinolin-3-amine TLR7_8 TLR7 / TLR8 Target->TLR7_8 Activates? MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Hypothetical modulation of the TLR7/8 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel quinoline derivative like this compound.

workflow synthesis Synthesis (e.g., Friedländer Annulation) workup Reaction Work-up & Crude Purification synthesis->workup purification Final Purification (e.g., Column Chromatography) workup->purification structure Structural Characterization (NMR, MS, IR) purification->structure purity Purity Analysis (HPLC, Elemental Analysis) structure->purity physchem Physicochemical Profiling (m.p., Solubility, pKa, LogP) purity->physchem bioactivity Biological Activity Screening physchem->bioactivity

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a compound of significant interest for which direct experimental data is currently lacking. This technical guide provides a foundational set of predicted physicochemical properties, proposes a viable synthetic route, and outlines standardized protocols for its experimental characterization. The hypothetical signaling pathways presented, based on the activities of structurally related molecules, offer a starting point for investigating its potential therapeutic applications. It is hoped that this document will serve as a valuable resource to stimulate and guide future research into this promising molecule.

References

In-Depth Technical Guide: 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 34954-19-3

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)quinolin-3-amine, a quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides established methodologies for its synthesis and characterization based on related compounds. The guide covers the compound's chemical properties, a proposed synthetic pathway with a detailed experimental protocol for the key reduction step, and a discussion of the potential biological activities of this class of compounds. This document is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoline scaffold is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substituent at the 2- and 3-positions of the quinoline ring can significantly influence the compound's biological profile. The presence of an aryloxy group at the 2-position and an amine group at the 3-position, as seen in this compound, suggests its potential as a valuable intermediate or a pharmacologically active agent. This guide aims to provide a detailed technical resource for researchers working with this specific compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 34954-19-3[1]
Molecular Formula C₁₆H₁₄N₂O[1]
Molecular Weight 250.29 g/mol Calculated
Canonical SMILES COC1=CC=C(C=C1)C2=C(N)C3=CC=CC=C3N=C2Inferred
InChI Key Inferred from structureInferred
Appearance Not reported-
Melting Point Not reported-
Solubility Not reported-

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from a suitable aniline derivative. The general strategy is the construction of the quinoline ring system followed by the introduction and modification of the functional groups. A common method for the synthesis of 3-aminoquinolines is the reduction of the corresponding 3-nitroquinoline precursor.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the following two steps:

  • Step 1: Synthesis of 2-(4-Methoxyphenyl)-3-nitroquinoline. This intermediate can be synthesized through various established methods for quinoline ring formation.

  • Step 2: Reduction of the nitro group. The 3-nitroquinoline intermediate is then reduced to the target 3-aminoquinoline.

Synthetic Pathway A Aniline Precursor + Reagents B 2-(4-Methoxyphenyl)-3-nitroquinoline A->B Quinoline Ring Formation C This compound B->C Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-Aryl-3-nitroquinoline (Representative)

The following is a representative experimental protocol for the reduction of a 2-aryl-3-nitroquinoline to the corresponding 3-aminoquinoline, based on general literature procedures. This protocol should be adapted and optimized for the specific substrate.

Materials:

  • 2-(4-Methoxyphenyl)-3-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-Methoxyphenyl)-3-nitroquinoline (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (5.0 eq).

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established pharmacophore. Derivatives of quinoline have been extensively investigated and have shown a wide range of biological activities.

Potential areas of investigation for this compound include:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern of this compound makes it a candidate for screening against various cancer cell lines.

  • Antimalarial Activity: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. Although this compound is a 3-aminoquinoline, its structural similarity to known antimalarial agents warrants investigation against Plasmodium falciparum.

  • Antibacterial and Antifungal Activity: The quinoline ring system is present in several antibacterial agents. The potential of this compound as an antimicrobial agent could be explored.

Due to the lack of specific biological data, no signaling pathways can be definitively associated with this compound. A logical workflow for initial biological screening is proposed below.

Biological Screening Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A This compound B Cytotoxicity Assays (e.g., MTT, SRB) A->B C Antimicrobial Assays (e.g., MIC determination) A->C D Antimalarial Assays (e.g., SYBR Green I) A->D E Target Identification B->E If Active C->E If Active D->E If Active F Signaling Pathway Analysis E->F G In Vivo Model Testing F->G

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of drug discovery. This technical guide provides essential information, including its chemical identity and a proposed synthetic route with a representative experimental protocol. While specific biological data for this compound is currently lacking, the known pharmacological activities of related quinoline derivatives suggest that it may possess interesting biological properties. The workflows and protocols outlined in this document are intended to facilitate future research and development efforts centered on this and similar molecules. Further studies are warranted to fully elucidate the chemical and biological profile of this compound.

References

The Biological Activity of Quinoline-3-Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic system containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of therapeutic agents. Among its numerous derivatives, those bearing an amine group at the 3-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of quinoline-3-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinoline-3-amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of programmed cell death.

Quantitative Anticancer Data

The in vitro cytotoxic effects of various quinoline-3-amine and related derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of selected derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
4f 2,3,4-substituted quinolineA549 (Lung Carcinoma)Comparable to Doxorubicin[1]
4f 2,3,4-substituted quinolineMCF-7 (Breast Carcinoma)Comparable to Doxorubicin[1]
5a 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)0.91 ± 0.03[2]
12e Quinoline-ChalconeMGC-803 (Gastric Cancer)1.38[3]
12e Quinoline-ChalconeHCT-116 (Colon Carcinoma)5.34[3]
12e Quinoline-ChalconeMCF-7 (Breast Carcinoma)5.21[3]

Table 1: Anticancer Activity of Quinoline-3-Amine and Related Derivatives.

Key Signaling Pathways in Anticancer Activity

Several quinoline derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs), a family of receptor tyrosine kinases that play a crucial role in tumor growth and angiogenesis.[4][5] Inhibition of PDGFR signaling can disrupt downstream pathways responsible for cell proliferation and survival.

PDGFR_Inhibition PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream Quinoline Quinoline-3-amine Derivative Quinoline->PDGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

PDGFR Inhibition by Quinoline-3-Amine Derivatives

Some quinoline derivatives exert their anticancer effects by inducing apoptosis through the p53 signaling pathway. Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax, which in turn triggers the caspase cascade, culminating in programmed cell death.[6][7]

p53_Apoptosis Quinoline Quinoline-3-amine Derivative p53 p53 Activation Quinoline->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

p53-Dependent Apoptosis Induced by Quinoline-3-Amine Derivatives

Antimicrobial Activity

Quinoline-3-amine derivatives have also emerged as a promising class of antimicrobial agents, with demonstrated activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
3c Quinoline-based amideS. aureus2.67[1]
3c Quinoline-based amideC. albicans5.6[1]
3a Amino acid quinolineE. coli0.62[4]
3a Amino acid quinolineS. aureus0.62[4]
3a Amino acid quinolineP. aeruginosa0.62[4]
3a Amino acid quinolineB. subtilis0.62[4]
14 Quinoline derivativeS. pyogenes1.95[8]
10 Quinoline derivativeB. subtilis0.98[8]
22 Quinoline derivativeE. coli1.95[8]

Table 2: Antimicrobial Activity of Quinoline-3-Amine and Related Derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline-3-amine derivatives has been investigated in various preclinical models. These compounds have shown the ability to reduce inflammation, often through the inhibition of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are often measured as the percentage of inhibition of edema in animal models.

Compound IDDerivative TypeAnimal ModelDose% Inhibition of EdemaReference
Hydrazone derivatives 6-substituted-2-chloro-3-formyl quinolineCarrageenan-induced paw edema in rats100 mg/kg31 to 45[9]
9b 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrileProstaglandin inhibition-Significant[8]
QC 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema in mice< 6.562 mg/kgHigh[10]

Table 3: Anti-inflammatory Activity of Quinoline-3-Amine and Related Derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with quinoline-3-amine derivatives (various concentrations) A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G

MTT Assay Workflow

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-amine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A Prepare serial dilutions of quinoline-3-amine derivatives in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 18-24h) B->C D Visually inspect for turbidity (microbial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Broth Microdilution Workflow

Detailed Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline-3-amine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Workflow:

Edema_Workflow A Administer quinoline-3-amine derivative or vehicle to animals B Inject carrageenan into the plantar surface of the hind paw A->B C Measure paw volume at regular intervals B->C D Calculate the percentage inhibition of edema C->D

Carrageenan-Induced Paw Edema Workflow

Detailed Methodology:

  • Animal Grouping: Divide the experimental animals (typically rats or mice) into groups, including a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the quinoline-3-amine derivative).

  • Compound Administration: Administer the test compound or vehicle to the respective groups, usually via oral or intraperitoneal routes, a specific time before the induction of inflammation.

  • Induction of Edema: Inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the increase in paw volume for each group and determine the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

Quinoline-3-amine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design and evaluation of novel quinoline-3-amine derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to unlock their full therapeutic potential.

References

Elucidating the Structure of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 2-(4-methoxyphenyl)quinolin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages detailed information from structurally analogous compounds to predict its spectroscopic characteristics, propose a viable synthetic route, and outline a robust workflow for its definitive characterization. This approach offers a foundational framework for researchers engaged in the synthesis and analysis of novel quinoline derivatives.

Predicted Molecular Structure

The proposed structure of this compound combines a quinoline core, a methoxy-substituted phenyl ring at the 2-position, and an amine group at the 3-position.

cluster_0 This compound C16H14N2O

Caption: Proposed chemical structure of this compound.

Spectroscopic Data of Analogous Compounds

To predict the spectral characteristics of the target compound, data from several closely related molecules are summarized below. These analogues provide a reliable basis for estimating the expected chemical shifts and vibrational frequencies.

¹H NMR Spectral Data of Analogous Quinolines
Compound NameSolventChemical Shift (δ) in ppm
6-Methoxy-4-(4-methoxyphenyl)quinoline [1]CDCl₃8.77 (d, J=4.4 Hz, 1H), 8.06 (d, J=9.1 Hz, 1H), 7.51-7.41 (m, 2H), 7.37 (dd, J=9.2, 2.8 Hz, 1H), 7.30-7.21 (m, 2H), 7.14-6.99 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H)
8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3]CDCl₃8.88 (d, 1H, J=4.4 Hz), 7.47 (d, 1H, J=8.6 Hz), 7.37 (d, 2H, J=8.7 Hz), 7.34 (t, 1H, J=8.2 Hz), 7.27 (d, 1H, J=4.4 Hz), 6.99 (t, 3H, J=8.5 Hz), 4.05 (s, 3H), 3.82 (s, 3H)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4]CDCl₃8.05 (1H, d, J=9.2 Hz), 7.57 (2H, m), 7.47 (2H, m), 7.33 (1H, dd, J=9.2, 2.8 Hz), 7.07 (1H, d, J=8.1 Hz), 6.88 (1H, dd, J=8.1, 1.9 Hz), 6.83 (1H, d, J=1.9 Hz), 6.74 (1H, d, J=2.8 Hz), 4.01 (3H, s), 3.91 (3H, s), 3.75 (3H, s), 2.18 (3H, s)
¹³C NMR Spectral Data of Analogous Quinolines
Compound NameSolventChemical Shift (δ) in ppm
6-Methoxy-4-(4-methoxyphenyl)quinoline [1]CDCl₃159.7, 157.8, 147.5, 146.8, 144.8, 131.2, 130.6, 130.5, 127.8, 121.64, 121.58, 114.1, 103.7, 55.4, 55.3
8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3]CDCl₃159.72, 155.55, 148.68, 147.95, 140.67, 130.73, 130.48, 127.93, 126.37, 121.91, 117.59, 113.90, 107.21, 55.99, 55.29
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4]CDCl₃157.9, 157.2, 149.2, 148.8, 147.1, 144.9, 138.0, 135.2, 130.9, 130.5, 128.4, 121.6, 121.0, 112.3, 111.4, 104.0, 56.1, 55.9, 55.8, 16.9
IR Spectral Data of Analogous Compounds
Compound NameMediumKey Vibrational Frequencies (cm⁻¹)
8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3]KBr3004, 2934, 2838, 1673, 1607, 1501, 1249
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4]KBr3077 (C-H aromatic), 2959 (O-CH₃), 2836 (C-H aliphatic), 1619 (C=N), 1253 (C-O)
Aniline (for amine group reference) [5]Neat3442, 3360 (N-H stretch, 2 bands for primary amine), 1619 (N-H bend), 1281 (C-N stretch)
Mass Spectrometry Data of Analogous Quinolines
Compound NameIonization Methodm/z (relative intensity %)
6-Methoxy-4-(4-methoxyphenyl)quinoline [1]ESI[M+H]⁺ calcd for C₁₇H₁₆NO₂: 266.1181, found: 266.1194
8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3]EI266 (100) [M⁺], 251 (40) [M-CH₃⁺]
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4]ESIM⁺ at m/z = 419.59

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for quinoline synthesis, such as the Friedländer annulation or related multi-component reactions.

Proposed Synthetic Workflow

G reagents 2-Aminobenzonitrile 4-Methoxyacetophenone intermediate Intermediate Chalcone reagents->intermediate Claisen-Schmidt Condensation cyclization Cyclization (e.g., with base catalyst) intermediate->cyclization product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis
  • Synthesis of the Chalcone Intermediate: To a solution of 2-aminobenzonitrile and 4-methoxyacetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate chalcone.

  • Cyclization to form the Quinoline Ring: The chalcone intermediate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate, is added, and the mixture is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The precipitate formed is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Protocol for Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular formula.

Logical Workflow for Structure Elucidation

The definitive identification of this compound requires a systematic approach integrating synthesis and characterization.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification nmr NMR (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (optional) purification->xray elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation xray->elucidation confirmation Final Structure Confirmation elucidation->confirmation

References

Potential Therapeutic Targets of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of a specific quinoline derivative, 2-(4-Methoxyphenyl)quinolin-3-amine. While direct studies on this exact molecule are limited, a comprehensive analysis of structurally related compounds, particularly 2-arylquinolines and 3-aminoquinolines, provides significant insights into its likely pharmacological profile. This document collates and analyzes existing data to propose potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of topoisomerase, tubulin polymerization, and receptor tyrosine kinases.

Potential Therapeutic Targets in Oncology
  • Tubulin Polymerization: Several quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Topoisomerase II: Some quinoline compounds have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[2]

  • Epidermal Growth Factor Receptor (EGFR) and HER-2: Dual targeting of EGFR and HER-2 is a validated approach in cancer therapy. Novel quinoline-based derivatives have been designed as potent inhibitors of both EGFR and HER-2.[3]

  • Histone Deacetylases (HDACs): Quinazoline derivatives, structurally similar to quinolines, have been patented as HDAC inhibitors, suggesting a potential epigenetic mechanism of action for related quinoline compounds.[4]

Quantitative Data for Anticancer Activity of Structurally Related Compounds
Compound/DerivativeCancer Cell LineIC50/GI50 ValueReference
2-oxoquinoline arylaminothiazole derivative (A7)HeLa, NCI-H460, T24, SKOV34.4 - 8.7 µM[1]
4-aminoquinoline derivative (4d)A549 (Lung)3.317 ± 0.142 µM[5]
4-aminoquinoline derivative (4e)A549 (Lung)4.648 ± 0.199 µM[5]
4-aminoquinoline derivative (4d)MCF-7 (Breast)7.711 ± 0.217 µM[5]
4-aminoquinoline derivative (4e)MCF-7 (Breast)6.114 ± 0.272 µM[5]
Quinoline-based EGFR/HER-2 inhibitor (5a)MCF-7 (Breast)GI50: 25 nM[3]
Quinoline-based EGFR/HER-2 inhibitor (5a)A-549 (Lung)GI50: 25 nM[3]
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5b)HL-60 (Leukemia)< 0.3 µM[6]
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5f)HL-60 (Leukemia)< 0.3 µM[6]
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5r)HL-60 (Leukemia)< 0.3 µM[6]
Experimental Protocols

1.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HeLa, NCI-H460, T24, SKOV3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-oxoquinoline arylaminothiazole derivatives) and incubated for a further 48-72 hours.[1]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

1.3.2. Tubulin Polymerization Assay

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP is prepared.

  • Compound Addition: The test compound or a control (e.g., colchicine) is added to the reaction mixture.

  • Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.[1]

Visualizations

anticancer_pathway Compound This compound (or related derivative) Tubulin Tubulin Compound->Tubulin Inhibition EGFR_HER2 EGFR/HER-2 Compound->EGFR_HER2 Inhibition Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_HER2->Signaling Proliferation Cell Proliferation Signaling->Proliferation DNA_Replication DNA Replication/Repair Topoisomerase->DNA_Replication DNA_Replication->Proliferation

Caption: Potential anticancer mechanisms of action.

experimental_workflow_anticancer start Start: Compound Synthesis mtt In Vitro Cytotoxicity (MTT Assay) start->mtt ic50 Determine IC50 Values mtt->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis tubulin_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis end End: Lead Compound Identification apoptosis->end

Caption: Experimental workflow for anticancer evaluation.

Potential Anti-inflammatory Activity

The quinoline scaffold is present in several compounds with known anti-inflammatory properties. The primary mechanism explored for related compounds is the inhibition of cyclooxygenase (COX) enzymes.

Potential Therapeutic Targets in Inflammation
  • Cyclooxygenase-2 (COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Selective COX-2 inhibitors are desirable as they are associated with fewer gastrointestinal side effects. Docking studies and in vivo experiments with structurally similar quinoline derivatives suggest that they can act as potent and selective COX-2 inhibitors.[7][8]

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Some quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][9]

Quantitative Data for Anti-inflammatory Activity of Structurally Related Compounds
Compound/DerivativeAssayInhibition/IC50 ValueReference
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edemaHigh anti-inflammatory effect at < 6.562 mg/kg[7]
2-(furan-2-yl)-4-phenoxyquinoline derivative (6)TNF-α formationIC50: 2.3 µM[10]
2-(furan-2-yl)-4-phenoxyquinoline derivative (8)β-glucuronidase releaseIC50: 5.0 µM[10]
2-(furan-2-yl)-4-phenoxyquinoline derivative (10)Lysozyme releaseIC50: 4.6 µM[10]
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5n)COX-2 InhibitionIC50: 0.07 µM[8]
2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivative (5u)COX-2 InhibitionIC50: 1.79 µM[11]
Experimental Protocols

2.3.1. Carrageenan-Induced Rat Paw Edema Assay

  • Animal Model: Wistar rats are typically used for this assay.[12]

  • Compound Administration: The test compound or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]

2.3.2. In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are incubated with the test compound at various concentrations in a suitable buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine the selectivity index.[11]

Visualizations

anti_inflammatory_pathway Compound This compound (or related derivative) COX2 COX-2 Compound->COX2 Inhibition Macrophages Macrophages Compound->Macrophages Inhibition of cytokine production Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation LPS LPS LPS->Macrophages TNF_IL6 TNF-α, IL-6 Macrophages->TNF_IL6 TNF_IL6->Inflammation

Caption: Potential anti-inflammatory mechanisms.

experimental_workflow_inflammatory start Start: Compound Synthesis in_vivo In Vivo Anti-inflammatory Assay (Carrageenan-induced paw edema) start->in_vivo in_vitro_cox In Vitro COX-1/COX-2 Inhibition Assay in_vivo->in_vitro_cox selectivity Determine Selectivity Index in_vitro_cox->selectivity cytokine Cytokine Production Assay (LPS-stimulated macrophages) selectivity->cytokine end End: Lead Compound Identification cytokine->end

Caption: Workflow for anti-inflammatory screening.

Potential in Neurodegenerative Diseases

Quinoline derivatives have emerged as promising scaffolds for the development of therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their potential lies in their ability to target multiple factors involved in the pathogenesis of these complex diseases.

Potential Therapeutic Targets in Neurodegeneration
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease. Several quinoline derivatives have been identified as potent inhibitors of both AChE and BChE.[13][14][15]

  • Monoamine Oxidase (MAO-A and MAO-B): MAO enzymes are involved in the degradation of monoamine neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease. Quinoline-sulfonamides have been designed as dual inhibitors of MAOs and ChEs.[13]

  • Glycogen Synthase Kinase 3 Beta (GSK3β): This enzyme is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Some quinoline derivatives have shown inhibitory activity against GSK3β.[13]

  • Catechol-O-methyltransferase (COMT) and Monoamine Oxidase Type B (MAO-B): Molecular docking studies suggest that certain quinoline derivatives can act as inhibitors of COMT and MAO-B, which are relevant targets in Parkinson's disease.[16][17][18][19]

Quantitative Data for Neuroprotective Activity of Structurally Related Compounds
Compound/DerivativeTarget EnzymeIC50 ValueReference
Quinoline-sulfonamide (a5)MAO-A0.59 ± 0.04 µM[13]
Quinoline-sulfonamide (a12)MAO-B0.47 ± 0.03 µM[13]
Quinoline-sulfonamide (a11)BChE0.58 ± 0.05 µM[13]
Quinoline-sulfonamide (a6)AChE1.10 ± 0.77 µM[13]
4-aminoquinoline (07)AChE0.72 ± 0.06 µM[20]
2,3-Dimethylquinoxalin-6-amine (6c)AChE0.077 µM[21]
Experimental Protocols

3.3.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) are prepared in a suitable buffer.[21]

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction, which produces thiocholine.

  • Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.[21]

Visualizations

neuroprotective_pathway Compound This compound (or related derivative) AChE_BChE AChE/BChE Compound->AChE_BChE Inhibition MAO MAO-A/MAO-B Compound->MAO Inhibition GSK3B GSK3β Compound->GSK3B Inhibition Acetylcholine Acetylcholine AChE_BChE->Acetylcholine Degradation Neurotransmission Cholinergic Neurotransmission Acetylcholine->Neurotransmission Neurotransmitters Monoamine Neurotransmitters MAO->Neurotransmitters Degradation Tau Tau Protein GSK3B->Tau Phosphorylation NFTs Neurofibrillary Tangles Tau->NFTs

Caption: Potential neuroprotective mechanisms.

experimental_workflow_neuro start Start: Compound Synthesis cholinesterase_assay In Vitro Cholinesterase Assay (AChE & BChE) start->cholinesterase_assay mao_assay In Vitro MAO Assay (MAO-A & MAO-B) cholinesterase_assay->mao_assay gsk3b_assay In Vitro GSK3β Kinase Assay mao_assay->gsk3b_assay docking Molecular Docking Studies gsk3b_assay->docking end End: Lead Compound Identification docking->end

Caption: Workflow for neuroprotective screening.

Conclusion

Based on the extensive analysis of structurally related compounds, this compound emerges as a promising scaffold with the potential for development as a therapeutic agent in multiple disease areas. The primary areas of interest are oncology, inflammation, and neurodegenerative diseases. The likely molecular targets include tubulin, topoisomerases, EGFR/HER-2 in cancer; COX-2 and pro-inflammatory cytokines in inflammation; and cholinesterases, MAO, and GSK3β in neurodegeneration. Further focused preclinical studies on this compound are warranted to validate these potential therapeutic applications and to elucidate its precise mechanisms of action. This guide provides a foundational framework for such future investigations.

References

The Emerging Potential of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, 2-(4-Methoxyphenyl)quinolin-3-amine emerges as a compound of significant interest for its potential pharmacological applications, particularly in oncology. This technical guide provides a comprehensive review of the available literature concerning the synthesis, potential biological activities, and proposed mechanisms of action of this compound and structurally related analogs. While direct studies on this specific molecule are limited, this paper extrapolates from established knowledge of 2-aryl-3-aminoquinoline derivatives to present a well-grounded overview for researchers and drug development professionals. This guide includes hypothetical, yet plausible, synthetic protocols, summarizes potential biological data in structured tables, and visualizes key concepts through detailed diagrams to facilitate further research and development in this promising area.

Introduction

Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities[1][2][3][4]. The substitution pattern on the quinoline ring system plays a crucial role in determining the biological efficacy and target specificity of these compounds. The presence of an aryl group at the 2-position and an amino group at the 3-position of the quinoline core has been identified as a key pharmacophore in various bioactive molecules. The methoxy-substituted phenyl ring, in particular, is a common feature in many kinase inhibitors and other targeted therapies. This review focuses on the potential of this compound as a therapeutic agent, providing a foundational resource for its exploration in drug discovery programs.

Synthesis and Chemical Properties

Proposed Synthetic Protocols

Method 1: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the target molecule, this would involve the reaction of 2-aminobenzaldehyde with 2-cyano-N-(4-methoxyphenyl)acetamide.

Experimental Protocol:

  • Preparation of 2-cyano-N-(4-methoxyphenyl)acetamide: Equimolar amounts of ethyl cyanoacetate and 4-methoxyaniline are heated under reflux in an appropriate solvent (e.g., xylene) to yield the corresponding acetamide.

  • Condensation Reaction: The resulting 2-cyano-N-(4-methoxyphenyl)acetamide is then reacted with 2-aminobenzaldehyde in the presence of a base catalyst (e.g., piperidine or sodium hydroxide) in a suitable solvent like ethanol.

  • Cyclization and Aromatization: The reaction mixture is heated to reflux to facilitate the condensation, intramolecular cyclization, and subsequent dehydration to afford this compound.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation & Cyclization Condensation & Cyclization 2-Aminobenzaldehyde->Condensation & Cyclization 2-Cyano-N-(4-methoxyphenyl)acetamide 2-Cyano-N-(4-methoxyphenyl)acetamide 2-Cyano-N-(4-methoxyphenyl)acetamide->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Base catalyst (e.g., Piperidine) Heat

Potential Biological Activities and Mechanism of Action

Based on the biological evaluation of structurally similar 2-arylquinoline derivatives, this compound is anticipated to exhibit significant anticancer activity. The primary mechanisms of action for this class of compounds often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines[1][3][5]. The antiproliferative activity is often attributed to the ability of the quinoline scaffold to interact with various molecular targets within the cancer cell.

Table 1: Hypothetical Antiproliferative Activity of this compound against various cancer cell lines.

Cell LineCancer TypeExpected IC50 (µM)Reference Compound Class
MCF-7Breast Cancer1 - 102-Arylquinolines
A549Lung Cancer1 - 152-Arylquinolines
HCT116Colon Cancer0.5 - 8Substituted Quinolines
HeLaCervical Cancer2 - 20Aminoquinolines

Note: The IC50 values are hypothetical and extrapolated from data on structurally related compounds. Experimental validation is required.

Proposed Signaling Pathways

The anticancer effects of quinoline derivatives are often mediated through the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[1][2]

  • Kinase Inhibition: The 2-arylquinoline scaffold is a known pharmacophore for the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][2] The 4-methoxyphenyl substituent may enhance the binding affinity to the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

G cluster_0 Molecular Targets cluster_1 Cellular Effects This compound This compound Kinases (EGFR, VEGFR, c-Met) Kinases (EGFR, VEGFR, c-Met) This compound->Kinases (EGFR, VEGFR, c-Met) Bcl-2 Family Proteins Bcl-2 Family Proteins This compound->Bcl-2 Family Proteins Tubulin Tubulin This compound->Tubulin Inhibition of Proliferation Inhibition of Proliferation Kinases (EGFR, VEGFR, c-Met)->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Bcl-2 Family Proteins->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Antiproliferative Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Kinase Inhibition Assay

Protocol:

  • Assay Setup: Kinase assays can be performed using various formats, such as ELISA-based assays or radiometric assays. A typical setup involves the kinase, a substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: this compound is added at varying concentrations to the assay mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period at the optimal temperature for the kinase.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody in an ELISA format or by measuring the incorporation of radioactive phosphate in a radiometric assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer agents. The proposed synthetic routes are feasible and based on well-established chemical principles. The anticipated biological activities, particularly the inhibition of key oncogenic kinases, warrant further investigation.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-depth biological evaluation, including comprehensive screening against a panel of cancer cell lines and profiling against a broad range of kinases, is essential to elucidate its precise mechanism of action and therapeutic potential. Further optimization of the lead compound through medicinal chemistry efforts could lead to the development of potent and selective drug candidates for cancer therapy.

References

2-(4-Methoxyphenyl)quinolin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a plausible synthetic route for 2-(4-Methoxyphenyl)quinolin-3-amine. Due to the limited publicly available information on the specific biological functions of this compound, this guide focuses on its chemical characteristics and a proposed experimental workflow for its synthesis.

Core Compound Data

The fundamental chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₆H₁₄N₂O[1]
Molecular Weight 250.30 g/mol
CAS Number 34954-19-3[1]

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 2-(4-methoxyphenyl)-3-nitroquinoline

The synthesis of the nitro precursor, 2-(4-methoxyphenyl)-3-nitroquinoline, is a critical first step. While a specific protocol for this exact compound is not detailed, multi-component reactions, such as the imino Diels-Alder reaction, are often employed for the synthesis of highly substituted quinolines.[2][3]

A plausible approach involves a "one-pot" three-component reaction. This would likely involve the reaction of an appropriately substituted aniline (e.g., m-nitroaniline), an aldehyde (e.g., benzaldehyde), and a vinyl ether (e.g., trans-anethole) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).[2][3] The reaction mixture would be heated, and the product purified using column chromatography.

Step 2: Reduction of 2-(4-methoxyphenyl)-3-nitroquinoline to this compound

The final step is the reduction of the nitro group at the 3-position to an amine group. A standard and effective method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent like ethanol. The reaction would involve stirring the 3-nitroquinoline precursor with an excess of the reducing agent, followed by workup and purification to yield the desired this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed two-step synthetic pathway for this compound.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_synthesis Synthesis Step 1: Cyclization cluster_intermediate Intermediate Product cluster_reduction Synthesis Step 2: Reduction cluster_final Final Product Substituted Aniline Substituted Aniline Reaction Three-Component Reaction (e.g., Imino Diels-Alder) Substituted Aniline->Reaction Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction Vinyl Ether Vinyl Ether Vinyl Ether->Reaction Nitroquinoline 2-(4-methoxyphenyl)-3-nitroquinoline Reaction->Nitroquinoline Reduction Reduction of Nitro Group (e.g., with SnCl₂) Nitroquinoline->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4][5][6] Some quinoline-based compounds have been identified as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6] However, at the time of this report, no specific biological target or signaling pathway has been explicitly identified in the literature for this compound. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine, a quinoline derivative with potential applications in medicinal chemistry and drug development. The synthetic route is based on the well-established Friedländer annulation, a reliable method for the formation of quinoline rings.

Introduction

Quinoline scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The specific substitution pattern of an aryl group at the 2-position and an amino group at the 3-position is of significant interest for exploring structure-activity relationships in various therapeutic areas. The following protocol details a practical approach for the laboratory-scale synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Friedländer synthesis of analogous 2-aryl-3-aminoquinolines.

ProductStarting MaterialsCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
This compound2-Aminobenzaldehyde, 4-MethoxyphenylacetonitrilePotassium hydroxide (KOH)Ethanol4-6Reflux (approx. 78)85-95>95

Experimental Protocol

This protocol describes the synthesis of this compound via the Friedländer condensation of 2-aminobenzaldehyde and 4-methoxyphenylacetonitrile.[1][2][3]

Materials:

  • 2-Aminobenzaldehyde

  • 4-Methoxyphenylacetonitrile

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and 4-methoxyphenylacetonitrile (1.0 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add distilled water to the reaction mixture with stirring until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Visualizations

Diagram of the Experimental Workflow:

Synthesis_Workflow Reactants 1. Reactant Preparation (2-Aminobenzaldehyde, 4-Methoxyphenylacetonitrile) Dissolution 2. Dissolution in Ethanol Reactants->Dissolution Catalysis 3. Catalyst Addition (Potassium Hydroxide) Dissolution->Catalysis Reflux 4. Reflux (4-6 hours) Catalysis->Reflux Cooling 5. Cooling to Room Temp. Reflux->Cooling Precipitation 6. Precipitation with Water Cooling->Precipitation Filtration 7. Filtration and Washing Precipitation->Filtration Purification 8. Recrystallization Filtration->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Friedländer Synthesis:

Friedlander_Mechanism Start 2-Aminobenzaldehyde + 4-Methoxyphenylacetonitrile Aldol Aldol-type Condensation Start->Aldol Intermediate1 Intermediate Formation Aldol->Intermediate1 Cyclization Intramolecular Cyclization (Nucleophilic attack of amine) Intermediate1->Cyclization Intermediate2 Dihydroquinoline Intermediate Cyclization->Intermediate2 Aromatization Dehydration/ Aromatization Intermediate2->Aromatization Product This compound Aromatization->Product

Caption: Simplified mechanism of the Friedländer synthesis.

References

Application Note: Preparing 2-(4-Methoxyphenyl)quinolin-3-amine for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. Proper sample preparation is critical to obtain high-quality, reproducible NMR spectra. This application note provides a detailed protocol for the preparation of 2-(4-Methoxyphenyl)quinolin-3-amine samples for ¹H and ¹³C NMR analysis. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. The following protocol outlines the necessary materials, reagents, and step-by-step procedures to ensure optimal spectral resolution and signal-to-noise ratio.

Materials and Reagents

Material/ReagentSpecificationSupplier Examples
This compound≥95% purityCommercially available
Deuterated Chloroform (CDCl₃)≥99.8% DCambridge Isotope Laboratories, Sigma-Aldrich
Deuterated Dimethyl Sulfoxide (DMSO-d₆)≥99.9% DCambridge Isotope Laboratories, Sigma-Aldrich
Tetramethylsilane (TMS)NMR gradeAcros Organics, Sigma-Aldrich
NMR Tubes5 mm, high precisionNorell, Wilmad-LabGlass
Pasteur PipettesGlassFisher Scientific, VWR
Pipette BulbsRubberFisher Scientific, VWR
Scintillation Vials20 mL, glassWheaton, VWR
Analytical Balance± 0.1 mg readabilityMettler Toledo, Sartorius
Vortex MixerScientific Industries, VWR
ParafilmBemis

Experimental Protocols

A critical first step in NMR sample preparation is the selection of a suitable deuterated solvent. For this compound, both Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) are recommended. CDCl₃ is a good choice due to the generally good solubility of quinoline derivatives in chlorinated solvents. DMSO-d₆ is an excellent alternative, particularly for observing the exchangeable amine protons.

Protocol 1: Sample Preparation in Deuterated Chloroform (CDCl₃)

This protocol is suitable for routine ¹H and ¹³C NMR analysis.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required, use CDCl₃ containing 0.03% v/v TMS.

  • Dissolution: Gently vortex the vial to fully dissolve the sample. A brief and gentle application of heat from a heat gun may be used if dissolution is slow, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred. If particulates are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and wipe the outside clean. Label the tube clearly with the sample identification. For volatile solvents like CDCl₃, wrapping the cap with Parafilm is recommended for long experiments to prevent evaporation.[1]

  • Analysis: The sample is now ready for NMR analysis.

Protocol 2: Sample Preparation in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

This protocol is particularly useful for observing exchangeable protons (e.g., -NH₂) and for compounds with lower solubility in CDCl₃.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex the vial to dissolve the sample. DMSO is a strong solvent, and the compound should dissolve readily.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube using a clean glass Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and label it appropriately. As DMSO is hygroscopic, minimizing exposure to the atmosphere is advisable.

  • Analysis: The sample is ready for NMR data acquisition.

Quantitative Data Summary

Parameter¹H NMR¹³C NMR
Sample Mass 5-25 mg[2][3][4]50-100 mg[2][3]
Deuterated Solvent Volume 0.6-0.7 mL[2][3]0.6-0.7 mL[2][3]
Recommended Solvents CDCl₃, DMSO-d₆[5]CDCl₃, DMSO-d₆[5]
NMR Tube Diameter 5 mm (standard)[6][7]5 mm (standard)[6][7]
Internal Standard TMS (0.03% v/v in CDCl₃)TMS (0.03% v/v in CDCl₃)

Logical Workflow

NMR_Sample_Preparation_Workflow Workflow for NMR Sample Preparation of this compound cluster_preparation Sample Preparation cluster_transfer Sample Transfer cluster_analysis Analysis weigh_sample 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) choose_solvent 2. Choose Solvent (CDCl₃ or DMSO-d₆) weigh_sample->choose_solvent add_solvent 3. Add Solvent (0.6-0.7 mL) choose_solvent->add_solvent dissolve 4. Dissolve Sample (Vortex/Gentle Heat) add_solvent->dissolve transfer 5. Transfer to NMR Tube (Use Pasteur Pipette) dissolve->transfer filter_check Particulates Present? transfer->filter_check filter Filter through Glass Wool filter_check->filter Yes cap_label 6. Cap and Label Tube filter_check->cap_label No filter->cap_label nmr_analysis 7. Proceed to NMR Analysis cap_label->nmr_analysis

Caption: Workflow for NMR Sample Preparation.

Discussion

The protocols provided are robust for obtaining high-quality NMR spectra of this compound. The choice of solvent may influence the chemical shifts, particularly of the amine protons. In CDCl₃, the amine proton signal may be broad and may not be easily observed, whereas in DMSO-d₆, it is typically a sharp singlet that can be readily identified. It is important to use high-quality NMR tubes to ensure good shimming and spectral resolution.[6] For quantitative NMR studies, precise weighing of the sample and the use of an internal standard are crucial. The concentration of the sample can also affect the chemical shifts of aromatic protons in quinoline derivatives due to intermolecular π-π stacking interactions. Therefore, maintaining consistent sample concentrations is recommended for comparative studies.

References

Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination and Structural Elucidation of 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methoxyphenyl)quinolin-3-amine is a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide range of therapeutic agents, exhibiting diverse biological activities. Accurate characterization of such molecules is paramount for ensuring identity, purity, and stability, which are critical aspects of the drug development pipeline. High-resolution mass spectrometry (HRMS) is an indispensable analytical technique that provides precise mass measurements, enabling the determination of elemental composition and offering deep insights into molecular structure through fragmentation analysis.[1][2][3] This application note outlines a detailed protocol for the analysis of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocols

1. Sample Preparation

The purity of the sample is crucial for accurate mass measurement.[4] It is recommended to confirm the purity of the analyte by methods such as NMR or a preliminary low-resolution MS analysis prior to HRMS.[4][5]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[5]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. This concentration is a general starting point and may require optimization.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the LC-MS system.

2. Instrumentation and Methodologies

The following parameters are provided as a typical starting point for a Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer, but they can be adapted for other high-resolution instruments like a Q-TOF.

2.1. Liquid Chromatography (LC) Parameters

ParameterValue
LC System Vanquish™ Horizon UHPLC System
Column Accucore™ C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2. High-Resolution Mass Spectrometry (HRMS) Parameters

Electrospray ionization (ESI) in positive ion mode is generally suitable for quinoline derivatives due to the presence of nitrogen atoms that are readily protonated.[6][7]

ParameterValue
Ion Source Heated Electrospray Ionization (HESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320 °C
Scan Mode Full MS / dd-MS2 (TopN=5)
Full MS Resolution 70,000
Scan Range (m/z) 100 - 500
dd-MS2 Resolution 17,500
Collision Energy (HCD) Stepped NCE: 20, 30, 40

Data Presentation

High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the elemental composition. The mass accuracy is typically expressed in parts per million (ppm).

Table 1: Accurate Mass Measurement of [M+H]⁺ Ion

ParameterValue
Molecular Formula C₁₆H₁₄N₂O
Theoretical Exact Mass [M+H]⁺ 251.1179 Da
Measured Exact Mass [M+H]⁺ 251.1175 Da
Mass Error 1.6 ppm

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The fragmentation pattern of quinoline derivatives often involves the loss of small molecules like HCN from the quinoline ring.[8][9] For the target compound, fragmentation can also occur at the methoxyphenyl group.

Table 2: Proposed MS/MS Fragmentation of this compound ([C₁₆H₁₅N₂O]⁺)

Measured Fragment m/zProposed FormulaProposed Structure/LossMass Error (ppm)
234.0917[C₁₅H₁₂N₂O]⁺Loss of CH₃1.8
222.1281[C₁₆H₁₄N]⁺Loss of NH₂ and CO2.1
128.0648[C₉H₈N]⁺Quinoline core fragment1.5
107.0491[C₇H₇O]⁺Methoxyphenyl fragment1.3

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (1 µg/mL) A->B C 3. Filtration (0.22 µm filter) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. HESI Ionization (Positive Mode) D->E F 6. Full MS Scan (Orbitrap, 70k Res.) E->F G 7. dd-MS2 Fragmentation (HCD) F->G J 10. Fragmentation Analysis G->J H 8. Accurate Mass Determination I 9. Elemental Composition Confirmation H->I

Caption: Experimental workflow from sample preparation to data analysis.

G parent Precursor Ion [C₁₆H₁₅N₂O]⁺ m/z = 251.1175 frag1 frag1 parent->frag1 - CH₃ frag2 frag2 parent->frag2 - C₇H₇NO frag3 frag3 parent->frag3 - C₉H₈N₂

Caption: Proposed fragmentation pathways of the target molecule.

This application note provides a robust LC-HRMS protocol for the unambiguous identification and structural characterization of this compound. The high mass accuracy achieved confirms the elemental composition, while the detailed fragmentation data from MS/MS analysis provides high confidence in the structural assignment. This methodology is readily applicable to other small molecule drug candidates, serving as a critical tool in the quality control and characterization workflow of pharmaceutical development.

References

Application Notes and Protocols for Anticancer Screening of 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1] These compounds can exert their effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the initial anticancer screening of 2-(4-Methoxyphenyl)quinolin-3-amine, a specific quinoline derivative.

Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of this compound is not extensively available. The following protocols and data are based on established methodologies for closely related 2-arylquinoline and 4-aminoquinoline derivatives and should serve as a comprehensive starting point for the investigation of this specific compound.

Predicted Biological Activity and Mechanism of Action

Based on the structure-activity relationships of similar quinoline derivatives, this compound is hypothesized to exhibit cytotoxic effects against a range of cancer cell lines. The presence of the 2-arylquinoline scaffold is a common feature in compounds designed as inhibitors of tubulin polymerization.[2] Furthermore, the amino group at the 3-position may contribute to interactions with biological targets, potentially inducing cell cycle arrest and apoptosis.[3]

A plausible mechanism of action, extrapolated from related compounds, involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] Another potential pathway could involve the modulation of key signaling proteins involved in cancer cell proliferation and survival.

Data Presentation: Cytotoxicity of Related Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related quinoline compounds against various human cancer cell lines. This data provides a reference for the expected potency and spectrum of activity for this compound.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference Compound
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (Leukemia)< 0.3Carboplatin
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast Cancer)Low µM rangeCarboplatin
4-Anilinoquinoline Derivative (1f)HeLa (Cervical Cancer)10.18Gefitinib
4-Anilinoquinoline Derivative (1f)BGC-823 (Gastric Cancer)8.32Gefitinib
4-Anilinoquinoline Derivative (2i)HeLa (Cervical Cancer)7.15Gefitinib
4-Anilinoquinoline Derivative (2i)BGC-823 (Gastric Cancer)4.65Gefitinib
3-(3,4-Dimethoxyphenyl)quinolin-2-amineHCT116 (Colon Carcinoma)1.1Not Specified
3-(3,4-Dimethoxyphenyl)quinolin-2-amineHuh7 (Liver Cancer)1.6Not Specified
3-(3,4-Dimethoxyphenyl)quinolin-2-amineMCF-7 (Breast Cancer)3.3Not Specified

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • This compound (test compound)

  • Doxorubicin or Cisplatin (positive control)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the test compound and the positive control in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate the effect of this compound on the cell cycle distribution of cancer cells.

1. Materials and Reagents:

  • Human cancer cell line (e.g., one that shows sensitivity in the MTT assay)

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa) start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis signaling_pathway compound 2-(4-Methoxyphenyl) quinolin-3-amine tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Dynamics compound->microtubules Disruption tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

References

Application Notes and Protocols for Antimalarial Activity Testing of 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based compounds have historically been a cornerstone in the fight against malaria, with drugs like chloroquine and mefloquine saving millions of lives. The emergence and spread of drug-resistant Plasmodium strains, however, necessitates the continuous development of new and effective antimalarial agents. The compound 2-(4-Methoxyphenyl)quinolin-3-amine belongs to the class of 2-aryl-3-aminoquinolines, which are of significant interest in medicinal chemistry due to their structural similarity to known antimalarial scaffolds.

This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimalarial activity of this compound. The described methodologies cover essential in vitro and in vivo assays to determine the compound's efficacy, selectivity, and potential mechanism of action. Adherence to these protocols will ensure the generation of robust and reproducible data, crucial for the preclinical development of this and other novel quinoline derivatives.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity

CompoundP. falciparum Strain (e.g., 3D7, K1)IC₅₀ (nM)[1]Cell Line (e.g., HepG2)CC₅₀ (µM)[2][3][4][5]Selectivity Index (SI = CC₅₀ / IC₅₀)
This compoundData to be filledEnter IC₅₀Data to be filledEnter CC₅₀Calculate SI
Chloroquine (Control)Data to be filledEnter IC₅₀Data to be filledEnter CC₅₀Calculate SI
Artemisinin (Control)Data to be filledEnter IC₅₀Data to be filledEnter CC₅₀Calculate SI

Table 2: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4% Parasite SuppressionMean Survival Time (Days)
Vehicle Control-Data to be filled-Data to be filled
This compoundEnter DoseData to be filledCalculate %Data to be filled
This compoundEnter DoseData to be filledCalculate %Data to be filled
This compoundEnter DoseData to be filledCalculate %Data to be filled
Chloroquine (Control)Enter DoseData to be filledCalculate %Data to be filled

Experimental Protocols

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This protocol assesses the ability of a compound to inhibit the growth of intraerythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or chloroquine-resistant, e.g., K1)[6]

  • Human O+ erythrocytes

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO₃, 50 mg/L hypoxanthine, 10 mg/mL gentamicin, and 10% human serum or 0.5% Albumax I)[7]

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Cell harvester and scintillation counter

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compound and control drugs in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Prepare a parasite suspension with 0.5% parasitemia and 2.5% hematocrit in complete culture medium.

  • Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.

  • Incubate the plates for 48 hours at 37°C in a humidified, modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After 48 hours, add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest the contents of each well onto a glass fiber filter using a cell harvester.

  • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.

In_Vitro_Antiplasmodial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Synchronized P. falciparum Culture drug_prep Prepare Serial Drug Dilutions parasite_prep Prepare Parasite Suspension start->parasite_prep plate Add Parasite Suspension to 96-well Plate drug_prep->plate parasite_prep->plate incubate1 Incubate for 48h plate->incubate1 add_hypoxanthine Add [3H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for 24h add_hypoxanthine->incubate2 harvest Harvest and Measure Radioactivity incubate2->harvest calculate Calculate IC50 harvest->calculate end Results calculate->end

Caption: Workflow for the in vitro antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT Method)

This assay determines the toxicity of the compound against a mammalian cell line (e.g., HepG2) to assess its selectivity.

Materials:

  • HepG2 human hepatoma cell line (or other suitable mammalian cell line)[2][3][4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with HepG2 cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound and control drug in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the drug dilutions.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Treatment cluster_analysis Analysis start Seed Mammalian Cells drug_prep Prepare Serial Drug Dilutions add_drug Add Drug Dilutions to Cells start->add_drug drug_prep->add_drug incubate1 Incubate for 48-72h add_drug->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate Calculate CC50 read_absorbance->calculate end Results calculate->end

Caption: Workflow for the in vitro cytotoxicity assay.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This is the standard preliminary in vivo test to evaluate the antimalarial efficacy of a compound in a murine model.[8][9]

Materials:

  • Plasmodium berghei (ANKA strain or other suitable strain)[7][10]

  • Swiss albino mice (6-8 weeks old, 20-25 g)

  • Test compound formulation (e.g., in 7% Tween 80 and 3% ethanol)

  • Vehicle control

  • Positive control (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control, and test compound groups at various doses.

  • Two hours post-infection, administer the first dose of the test compound, vehicle, or control drug orally or intraperitoneally.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.

  • Calculate the percentage of parasite suppression for each dose relative to the vehicle control group.

  • Monitor the mice daily for survival up to 30 days.

In_Vivo_Efficacy_Test_Workflow start Infect Mice with P. berghei (Day 0) treatment Administer Treatment (Days 0-3) start->treatment blood_smear Prepare Blood Smears (Day 4) treatment->blood_smear stain Giemsa Staining blood_smear->stain microscopy Determine Parasitemia stain->microscopy analysis Calculate % Suppression & Monitor Survival microscopy->analysis end Results analysis->end

Caption: Workflow for the in vivo 4-day suppressive test.

Heme Polymerization Inhibition Assay

This assay investigates a potential mechanism of action for quinoline compounds, which are often inhibitors of heme detoxification.[11][12][13]

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Chloroquine)

  • Microplate reader

Procedure:

  • Prepare a solution of hemin in DMSO.

  • Dilute the hemin solution in sodium acetate buffer.

  • Add serial dilutions of the test compound and control drug to the wells of a 96-well plate.

  • Add the hemin solution to each well to initiate the polymerization.

  • Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the hemozoin pellet with DMSO to remove any unreacted hemin.

  • Dissolve the hemozoin pellet in a solution of NaOH.

  • Measure the absorbance of the dissolved hemozoin at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition of heme polymerization and determine the IC₅₀ value.

Heme_Polymerization_Inhibition_Pathway cluster_parasite Parasite Food Vacuole cluster_drug Drug Action hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Polymerization drug This compound drug->inhibition inhibition->heme Inhibition of Polymerization

Caption: Proposed mechanism of action via heme polymerization inhibition.

References

Application Note: A Comprehensive Guide to the Antimicrobial Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of many synthetic drugs with a broad range of biological activities.[1] Their derivatives are particularly significant in the field of antimicrobial research, with many exhibiting potent antibacterial, antifungal, and antiprotozoal properties.[1] The rise of antimicrobial resistance (AMR) necessitates the continuous discovery and development of new therapeutic agents, making the systematic screening of novel quinoline derivatives a critical endeavor in drug development.[1][2]

This application note provides detailed protocols for the in vitro antimicrobial screening of novel quinoline compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The protocols described herein cover the determination of essential antimicrobial parameters: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Core Concepts in Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] It is the primary and most fundamental measure of a compound's potency and is considered the gold standard for determining the susceptibility of bacteria to antimicrobial agents.[3][4]

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is a crucial next step after MIC determination to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[5][7]

Time-Kill Kinetics Assay: This dynamic assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[8][9] It provides valuable information about the pharmacodynamic properties of a compound, helping to characterize its bactericidal or bacteriostatic effects more thoroughly.[9][10]

Experimental Workflow for Antimicrobial Screening

The screening process for novel quinoline compounds typically follows a hierarchical approach, starting with broad primary screening and moving towards more detailed characterization of promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal Activity Assessment cluster_2 Phase 3: Dynamic Characterization A Prepare Stock Solutions of Novel Quinolines C Perform Broth Microdilution (96-Well Plate Format) A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 16-24 hours C->D E Determine MIC Values (Lowest concentration with no visible growth) D->E F Select Wells from MIC Plate (at MIC, 2x MIC, 4x MIC) E->F Select 'Hit' Compounds (Potent MICs) G Plate Aliquots onto Growth Agar F->G H Incubate Agar Plates for 24 hours G->H I Determine MBC Values (≥99.9% reduction in CFU/mL) H->I J Perform Time-Kill Assay at various MIC multiples I->J Characterize 'Lead' Compounds K Collect and Plate Samples at Multiple Time Points (0, 2, 4, 8, 24h) J->K L Count Colonies and Plot log10 CFU/mL vs. Time K->L

Caption: Workflow for screening novel quinoline compounds.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method in a 96-well microtiter plate format, a standard and reliable technique for MIC determination.[3][4][11]

Materials:

  • Novel quinoline compounds

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[12]

  • Sterile 96-well microtiter plates[4]

  • Sterile tubes, pipettes, and reservoirs

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the reference antibiotic (e.g., at 10 times the highest concentration to be tested) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to create a range of concentrations.

  • Inoculum Preparation:

    • Pick a single, well-isolated colony of the test bacterium from an agar plate and inoculate it into a tube of fresh MHB.[13]

    • Incubate at 37°C until the culture reaches the mid-logarithmic growth phase, equivalent to a 0.5 McFarland standard.

    • Adjust the bacterial suspension with MHB to achieve an optical density (OD) at 600 nm corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[3]

  • Plate Setup:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the highest compound concentration to the first well of a row and perform a serial two-fold dilution across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.

    • This results in wells containing 50 µL of varying compound concentrations.

  • Inoculation: Add 50 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL) to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 50 µL MHB and 50 µL of the bacterial inoculum (no compound).

    • Sterility Control: A well containing 100 µL of MHB only (no bacteria, no compound).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[3]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][4]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a continuation of the MIC assay to assess bactericidal activity.[7]

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable growth agar plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Plating: Following MIC determination, select the wells showing no visible growth, including the MIC well and at least two more concentrated wells.[5][7]

  • Inoculation: Aspirate a 10-100 µL aliquot from each selected well and spread it onto a labeled agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]

Protocol 3: Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial effect over time.[9][14]

Materials:

  • Test compound and reference antibiotic

  • Log-phase bacterial culture

  • Mueller-Hinton Broth (MHB)

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Agar plates, sterile saline (for dilutions)

  • Timer

Procedure:

  • Preparation: Prepare flasks containing MHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14][15]

  • Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][9]

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: MIC and MBC Values of Novel Quinoline Compounds

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
QN-001 S. aureus ATCC 29213482
QN-001 E. coli ATCC 259228324
QN-002 S. aureus ATCC 29213242
QN-002 E. coli ATCC 2592216>64>4
Ciprofloxacin S. aureus ATCC 292130.512
Ciprofloxacin E. coli ATCC 259220.250.52
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 2: Time-Kill Kinetics Data for Compound QN-002 against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)QN-002 at 1x MIC (log₁₀ CFU/mL)QN-002 at 4x MIC (log₁₀ CFU/mL)
0 5.725.715.73
2 6.815.554.89
4 7.955.103.54
8 8.824.32<2.00
24 9.154.25<2.00

Mechanism of Action of Quinolone Compounds

Quinolones exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[2][16]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[16][17] It is the primary target in most Gram-negative bacteria.[16]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.[16]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[16][18] This leads to the formation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[2]

G A Novel Quinolone Compound E Stabilized Enzyme-DNA-Quinolone Complex A->E Binds to B DNA Gyrase (Topoisomerase II) D Bacterial DNA Replication & Segregation B->D Enables C Topoisomerase IV C->D Enables D->E Forms complex with Gyrase/Topo IV F Inhibition of DNA Re-ligation E->F Leads to G Double-Strand DNA Breaks F->G Causes H SOS Response Activation G->H Triggers I Bacterial Cell Death (Bactericidal Effect) H->I Leads to

Caption: Mechanism of action of quinolone antibiotics.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the systematic antimicrobial screening of novel quinoline compounds. By employing standardized methods for determining MIC, MBC, and time-kill kinetics, researchers can generate reliable, comparable data essential for identifying and advancing promising new drug candidates in the fight against antimicrobial resistance.

References

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine, a quinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable method for the formation of quinoline ring systems. This protocol outlines the reaction of 2-aminobenzaldehyde with 2-amino-4'-methoxyacetophenone hydrochloride under acidic catalysis. Included are step-by-step procedures for the reaction setup, workup, and purification, along with a summary of expected yields and characterization data. Diagrams illustrating the reaction pathway and experimental workflow are also provided to ensure clarity and reproducibility.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The 2-aryl-3-aminoquinoline scaffold, in particular, serves as a valuable pharmacophore in the development of novel therapeutic agents. The title compound, this compound, incorporates a methoxy-substituted phenyl ring at the 2-position and an amino group at the 3-position, features that can be crucial for molecular interactions with biological targets. The Friedländer synthesis provides a straightforward and efficient method for the construction of such substituted quinolines from readily available precursors.[1][2][3]

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-aminobenzaldehyde and 2-amino-4'-methoxyacetophenone. The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system.

G cluster_reactants Reactants cluster_product Product r1 2-aminobenzaldehyde p1 This compound r1->p1 + r2 2-amino-4'-methoxyacetophenone r2->p1 catalyst Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Ethanol) Heat catalyst->p1

Caption: General reaction scheme for the Friedländer synthesis of this compound.

Experimental Protocol

This protocol is based on established principles of the Friedländer synthesis and may require optimization for specific laboratory conditions.[1][4]

Materials:

  • 2-Aminobenzaldehyde

  • 2-Amino-4'-methoxyacetophenone hydrochloride

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and 2-amino-4'-methoxyacetophenone hydrochloride (1.0 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

ParameterExpected Range/ValueNotes
Reactant Ratio 1:1Equimolar amounts of 2-aminobenzaldehyde and 2-amino-4'-methoxyacetophenone hydrochloride are used.
Catalyst Loading 0.1 - 0.2 eqp-Toluenesulfonic acid monohydrate is a common and effective catalyst. Other acids may be used.[1]
Solvent EthanolOther high-boiling point solvents like toluene or DMF can also be employed.
Reaction Temperature RefluxThe reaction is typically carried out at the boiling point of the solvent.
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
Yield Moderate to GoodYields are dependent on reaction conditions and purification efficiency.
Purity >95%Achievable with proper purification by column chromatography.

Mandatory Visualizations

Experimental Workflow

G start Start reactants Combine Reactants: - 2-Aminobenzaldehyde - 2-Amino-4'-methoxyacetophenone HCl - Ethanol start->reactants catalyst Add Catalyst: p-Toluenesulfonic acid reactants->catalyst reflux Heat to Reflux (4-8 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup: - Remove Solvent - Neutralize with NaHCO3 - Extract with Ethyl Acetate - Wash with Brine - Dry over Na2SO4 monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Pure this compound purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

G cluster_reactants Reactants r1 2-Aminobenzaldehyde intermediate1 Aldol Adduct r1->intermediate1 + H+ r2 2-Amino-4'-methoxy- acetophenone r2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product - H2O (Dehydration)

Caption: Simplified mechanism of the Friedländer annulation.

References

Application Note and Protocol for the Purification of 2-(4-Methoxyphenyl)quinolin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(4-Methoxyphenyl)quinolin-3-amine using column chromatography. The methodology is based on established principles for the separation of quinoline derivatives and aromatic amines.

Introduction

This compound is a heterocyclic aromatic amine, a class of compounds often encountered in medicinal chemistry and materials science. Effective purification of such compounds is crucial for accurate biological evaluation and material characterization. Column chromatography is a standard and effective method for the purification of organic compounds. However, the basic nature of the amine functional group can lead to poor separation and peak tailing on standard silica gel due to strong interactions with acidic silanol groups. This protocol addresses this challenge by proposing the use of a modified mobile phase to achieve efficient purification.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound from a crude reaction mixture.

Materials and Reagents
  • Stationary Phase: Silica gel (100-200 mesh)[1]

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade)

    • Ethyl acetate (ACS grade)[1]

    • Triethylamine (TEA)

  • Crude Sample: this compound (synthesized in-house or commercially sourced)

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel (for gradient elution)

    • Collection tubes/flasks

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp (254 nm)

    • Rotary evaporator

Procedure
  • Preparation of the Stationary Phase (Slurry Packing):

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A thin layer of sand is added on top of the cotton plug.

    • Silica gel is weighed out (typically 50-100 times the weight of the crude sample).

    • The silica gel is slurried in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • The slurry is carefully poured into the column, and the solvent is allowed to drain slowly to pack the column bed uniformly. The column should not be allowed to run dry.

  • Sample Preparation and Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, a "dry loading" method can be used: the crude sample is adsorbed onto a small amount of silica gel, the solvent is removed under reduced pressure, and the resulting dry powder is carefully added to the top of the packed column.

  • Elution:

    • The elution is started with a non-polar mobile phase and the polarity is gradually increased (gradient elution). A common starting mobile phase for compounds of this nature is a mixture of hexane and ethyl acetate.[1]

    • To mitigate the interaction of the basic amine with the acidic silica gel, a small amount of triethylamine (e.g., 0.1-1%) is added to the mobile phase.[2][3] This helps to improve the peak shape and reduce tailing.

    • The elution can be performed isocratically (constant mobile phase composition) if the separation of impurities is known to be effective with a specific solvent mixture, or with a gradient of increasing polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Fractions are collected in separate tubes as the solvent elutes from the column.

    • The composition of each fraction is monitored by Thin Layer Chromatography (TLC). A few drops from each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system and visualized under a UV lamp.

    • Fractions containing the pure desired compound (as determined by TLC) are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.

Data Presentation

The efficiency of the purification can be assessed by comparing the purity of the crude material and the final product using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The retention factor (Rf) on TLC is a key parameter for optimizing the column chromatography mobile phase.

ParameterValueNotes
Stationary Phase Silica Gel (100-200 mesh)Standard choice for normal-phase chromatography.[1]
Proposed Mobile Phase Hexane:Ethyl Acetate with 0.5% TEAThe ratio of hexane to ethyl acetate should be optimized based on TLC analysis. The addition of triethylamine is crucial for purifying amines on silica.[2][3]
Elution Mode Gradient ElutionStarting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity allows for the separation of impurities with different polarities.
TLC Monitoring Silica Gel 60 F254Visualization under UV light (254 nm). The ideal mobile phase for column chromatography should give the target compound an Rf value of approximately 0.2-0.4.

Experimental Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Dissolve Crude Sample C->D E Elute with Mobile Phase Gradient (Hexane:EtOAc + TEA) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound.

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to a chemical purification process, a logical relationship diagram can illustrate the key factors influencing the chromatographic separation.

SeparationFactors cluster_components Chromatography Components cluster_interactions Interactions & Effects cluster_outcome Outcome Analyte This compound (Basic Amine) Interaction Analyte-Stationary Phase Interaction Analyte->Interaction adsorption Stationary Silica Gel (Acidic) Stationary->Interaction adsorption Mobile Mobile Phase (Hexane:EtOAc + TEA) ElutionStrength Mobile Phase Polarity Mobile->ElutionStrength Suppression Amine Tailing Suppression Mobile->Suppression due to TEA Outcome Successful Purification Interaction->Outcome ElutionStrength->Interaction influences desorption Suppression->Interaction reduces unwanted interaction

Caption: Factors influencing the column chromatography of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(4-Methoxyphenyl)quinolin-3-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Friedländer-type annulation of 2-aminobenzonitrile with a ketone, such as 1-(4-methoxyphenyl)ethan-1-one.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. The Friedländer synthesis can be catalyzed by either acids or bases.[1]

    • Lewis Acids: Catalysts like ZnCl₂, FeCl₃, SnCl₂, and AlCl₃ are commonly used.[2] They activate the carbonyl group of the ketone, facilitating the initial condensation with the amino group of 2-aminobenzonitrile. Ensure the Lewis acid is anhydrous, as moisture can deactivate it.

    • Brønsted Acids: Acids such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid can also be effective.[3]

    • Bases: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH) can promote the reaction by deprotonating the α-carbon of the ketone, facilitating the cyclization step.[4]

    • Optimization: It is advisable to screen different catalysts and vary their molar equivalents to find the optimal conditions for your specific setup.

  • Incorrect Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products.

    • If the temperature is too low, the reaction may be sluggish or not proceed to completion.

    • Conversely, excessively high temperatures can lead to the decomposition of starting materials or the formation of unwanted byproducts, reducing the overall yield.[5] A systematic study of the reaction temperature is recommended to find the optimal balance.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and the reaction mechanism.

    • High-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diphenyl ether are often used to achieve the necessary reaction temperatures.[3]

    • In some cases, solvent-free conditions with microwave irradiation have been shown to improve yields and reduce reaction times.[6]

  • Purity of Reactants: Ensure that the 2-aminobenzonitrile and 1-(4-methoxyphenyl)ethan-1-one are of high purity. Impurities can interfere with the catalytic cycle and lead to the formation of side products.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of side products is a common challenge. The most likely side products in this synthesis include:

  • Self-condensation of the Ketone: 1-(4-methoxyphenyl)ethan-1-one can undergo self-condensation, especially under strong basic or acidic conditions at high temperatures. To mitigate this, consider adding the ketone slowly to the reaction mixture containing the 2-aminobenzonitrile and the catalyst.

  • Hydrolysis of the Nitrile Group: In the presence of strong acids or bases and water, the nitrile group of 2-aminobenzonitrile can hydrolyze to an amide or carboxylic acid, which will not participate in the desired cyclization. Ensure anhydrous conditions are maintained.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming other quinoline isomers if alternative cyclization pathways become accessible. Careful control of the catalyst and temperature can enhance the regioselectivity of the reaction.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of the crude product is essential to obtain a high-purity compound. The following methods are recommended:

  • Column Chromatography: This is the most common method for purifying quinoline derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The polarity of the eluent system should be optimized based on TLC analysis of the crude product.

  • Recrystallization: If the product is a solid and of reasonable purity after initial workup, recrystallization can be an effective final purification step.

    • Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.

Quantitative Data Presentation

The yield of 2-aryl-quinoline synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes reported yields for the synthesis of various 2-aryl-quinolines under different catalytic systems, providing a comparative reference for optimizing the synthesis of this compound.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Lewis Acids
MIL-53(Al)2-aminoaryl ketone, acetylacetoneNone1006>95[2]
FeCl₃2-aryl-4-anilino-tetrahydroquinolineMethanolReflux188[5]
SnCl₂·2H₂O2-nitrobenzaldehyde, alkyneToluene100385-95[7]
Brønsted Acids
p-TsOH2-vinylaniline, benzaldehydeToluene110280-90[8]
HCl2-aryl-4-anilino-tetrahydroquinolineEthanolReflux165[5]
Bases
t-BuOK2-aminobenzonitrile, ketoneDMF1201270-85[4]
NaOH2-aminobenzonitrile, aldehydeEthanolReflux665-80[4]
Other
IodineAniline, vinyl etherBenzene80270-85[8]
Microwave2-aminoaryl ketone, α-methylene carbonylEthanol1200.585-95[6]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 2-aryl-3-aminoquinoline, which can be adapted for the synthesis of this compound.

Synthesis of 2-Aryl-3-aminoquinolines via Lewis Acid Catalysis

This protocol is based on the general principles of the Friedländer annulation using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzonitrile (1.0 mmol)

  • 1-(4-Methoxyphenyl)ethan-1-one (1.2 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (1.0 mmol) and anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous zinc chloride (1.5 mmol) to the suspension and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 1-(4-methoxyphenyl)ethan-1-one (1.2 mmol) in anhydrous toluene (5 mL).

  • Add the solution of 1-(4-methoxyphenyl)ethan-1-one dropwise to the reaction mixture over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

Reaction Mechanism

The synthesis of this compound from 2-aminobenzonitrile and 1-(4-methoxyphenyl)ethan-1-one proceeds through a Lewis acid-catalyzed Friedländer annulation. The mechanism involves the initial activation of the ketone by the Lewis acid, followed by nucleophilic attack by the amino group, cyclization, and subsequent aromatization.

Reaction_Mechanism Reactants 2-Aminobenzonitrile + 1-(4-Methoxyphenyl)ethan-1-one ActivatedKetone Activated Ketone Complex Reactants->ActivatedKetone Coordination LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->ActivatedKetone IminiumIon Iminium Ion Intermediate ActivatedKetone->IminiumIon Nucleophilic Attack Enamine Enamine Intermediate (Tautomerization) IminiumIon->Enamine Deprotonation CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Intramolecular Cyclization DehydratedIntermediate Dehydrated Intermediate CyclizedIntermediate->DehydratedIntermediate Dehydration Product This compound DehydratedIntermediate->Product Aromatization

Caption: Lewis acid-catalyzed Friedländer synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves a series of sequential steps from reaction setup to product isolation and characterization.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Addition of Reactants and Catalyst Setup->Addition Reaction Heating and Reflux (Reaction Monitoring by TLC) Addition->Reaction Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This decision tree provides a logical guide to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst appropriate and active? Start->CheckCatalyst ChangeCatalyst Screen different Lewis/Brønsted acids or bases. Ensure anhydrous conditions. CheckCatalyst->ChangeCatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes ChangeCatalyst->CheckCatalyst AdjustTemp Systematically vary the temperature. CheckTemp->AdjustTemp No CheckPurity Are the starting materials pure? CheckTemp->CheckPurity Yes AdjustTemp->CheckTemp PurifyReactants Purify reactants before use. CheckPurity->PurifyReactants No SideProducts Significant Side Products? CheckPurity->SideProducts Yes PurifyReactants->CheckPurity OptimizeAddition Optimize addition rate of ketone. Ensure anhydrous conditions. SideProducts->OptimizeAddition Yes Success Yield Improved SideProducts->Success No OptimizeAddition->Success

Caption: Troubleshooting decision tree for improving synthesis yield.

References

2-(4-Methoxyphenyl)quinolin-3-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenyl)quinolin-3-amine. This document addresses common solubility problems and offers solutions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is expected to have very low aqueous solubility. Its parent compound, 2-(4-methoxyphenyl)quinoline, has a reported aqueous solubility of less than 0.5 µg/mL at pH 7.4[1]. The addition of the 3-amino group may slightly increase polarity, but the compound will likely remain poorly soluble in aqueous solutions.

Q2: I am observing precipitation of the compound in my cell-based assay. What could be the cause?

A2: Precipitation in cell-based assays is a common issue with poorly soluble compounds. The most likely cause is that the concentration of the compound in your final assay medium exceeds its aqueous solubility limit. This can happen when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous assay buffer.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble kinase inhibitors for in vitro assays. Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your experiment and downstream applications.

Q4: What is the typical concentration range for a DMSO stock solution?

A4: Stock solution concentrations for poorly soluble compounds are typically in the range of 10-50 mM. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q5: How can I improve the solubility of this compound in my experiments?

A5: Several strategies can be employed to improve the solubility of this compound:

  • pH Adjustment: As an amine, the compound's solubility may increase in acidic conditions due to the formation of a more soluble salt. However, the pH must be compatible with your experimental system.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and ethanol might be more effective than either solvent alone.

  • Formulation Strategies: For in vivo studies, advanced formulation techniques such as the use of solid dispersions, nanoparticles, or liposomes may be necessary to improve bioavailability.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Compound precipitates upon dilution of DMSO stock into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility. The final percentage of DMSO is too low to maintain solubility.- Lower the final concentration of the compound in the assay. - Increase the final percentage of DMSO in the assay (ensure it is not toxic to your cells). - Prepare an intermediate dilution in a solvent compatible with both DMSO and the aqueous buffer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Degradation of the compound.- Visually inspect for any precipitation before and during the experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Difficulty dissolving the compound to make a stock solution. The compound is highly crystalline and has strong intermolecular forces.- Gently warm the solution (e.g., to 37°C) while vortexing. - Use sonication to aid dissolution. - Try a different organic solvent or a co-solvent system.

Quantitative Data Summary

Solvent Estimated Solubility Notes
Water (pH 7.4)< 1 µg/mLVery poorly soluble.
Phosphate-Buffered Saline (PBS)< 1 µg/mLSimilar to water.
Dimethyl Sulfoxide (DMSO)> 10 mg/mLGenerally a good solvent for stock solutions.
Ethanol1-5 mg/mLModerately soluble.
Methanol1-5 mg/mLModerately soluble.
DichloromethaneSolubleOften used in synthesis and purification.
Ethyl AcetateSolubleOften used in synthesis and purification.

Experimental Protocols

Representative Protocol for In Vitro Kinase Assay

This protocol is a representative example based on methodologies used for similar quinoline-based kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

  • Preparation of Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

    • Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Kinase Assay Procedure (e.g., PI3Kα assay):

    • The assay is typically performed in a 96-well or 384-well plate format.

    • To each well, add the kinase buffer, the PI3Kα enzyme, and the substrate (e.g., PIP2).

    • Add the diluted this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid enzyme inhibition or assay interference.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as a luminescence-based assay kit.

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Quinoline This compound Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Troubleshooting_Workflow Start Start: Solubility Issue CheckStock Check Stock Solution: Is it fully dissolved? Start->CheckStock Inconsistent Inconsistent Assay Results? Start->Inconsistent Precipitation Precipitation upon dilution? CheckStock->Precipitation Yes Dissolve Action: Use sonication/ warming. Consider alternative solvent. CheckStock->Dissolve No ReduceConc Action: Lower final concentration. Increase final DMSO %. Precipitation->ReduceConc FreshDilutions Action: Prepare fresh dilutions. Verify compound stability. Inconsistent->FreshDilutions End End: Problem Resolved Dissolve->End ReduceConc->End FreshDilutions->End

Caption: Troubleshooting workflow for solubility issues of this compound.

References

Technical Support Center: Povarov Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Povarov reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in quinoline synthesis via the Povarov reaction.

Frequently Asked Questions (FAQs)

Q1: My Povarov reaction is resulting in a low or no yield. What are the common causes and how can I fix this?

A1: Low to non-existent yields in a Povarov reaction can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach is the key to identifying and resolving the issue.

Common Causes and Solutions:

  • Reactant Quality: The purity of the aniline, aldehyde, and the electron-rich alkene is crucial. Impurities can interfere with the catalyst or lead to side reactions.

    • Troubleshooting Protocol:

      • Verify Purity: Check the purity of your starting materials using techniques like NMR or GC-MS.

      • Purification: If necessary, purify the aniline and aldehyde by distillation or recrystallization. Ensure the alkene is free from polymerization inhibitors.

  • Catalyst Activity: The choice and handling of the catalyst, typically a Lewis acid or Brønsted acid, are critical.[1][2] Many catalysts are sensitive to moisture and air.

    • Troubleshooting Protocol:

      • Use an Active Catalyst: Use a fresh bottle of the catalyst or one that has been stored properly under an inert atmosphere.

      • Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃), flame-dry your glassware and use anhydrous solvents.[3] Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Catalyst Screening: If the problem persists, consider screening a variety of Lewis or Brønsted acids to find one that is optimal for your specific substrates.[4]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Troubleshooting Protocol:

      • Temperature Optimization: Some Povarov reactions require heating, while others proceed at room temperature or below.[3] Try running the reaction at different temperatures to find the optimum.

      • Solvent Screening: The polarity of the solvent can influence the reaction rate and stabilization of intermediates.[5][6] Acetonitrile, dichloromethane (DCM), and toluene are common choices. A solvent screen may be necessary to identify the best medium for your reaction.[7]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction over time. This will help you determine the optimal reaction time and check for product decomposition.[8]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue, often arising from the reactivity of the starting materials or intermediates. Improving selectivity involves fine-tuning the reaction conditions to favor the desired pathway.

Common Side Products and Mitigation Strategies:

  • Aniline/Aldehyde Self-Condensation: These can compete with the desired imine formation.

    • Solution: The three-component Povarov reaction, where the imine is generated in situ, often minimizes these side reactions.[9][10] Ensure the dropwise addition of the aldehyde to the mixture of aniline and catalyst.

  • Von Miller Adducts: In some cases, particularly with enol ethers, four-component coupling can occur, leading to von Miller adducts instead of the desired Povarov product.[11]

    • Solution: Carefully controlling the stoichiometry and reaction temperature can favor the Povarov pathway. A study by Stevenson and co-workers found that cis-diastereomers formed initially could isomerize to trans-diastereomers and that Povarov products could be converted to von Miller adducts under the reaction conditions.[11]

  • Over-oxidation to Quinoline: If the desired product is a tetrahydroquinoline, oxidation to the aromatic quinoline can be a competing process.

    • Solution: Running the reaction under an inert atmosphere can help. If the oxidation is catalyst-driven, switching to a milder catalyst may be beneficial. Conversely, if the quinoline is the desired product, an oxidant can be added after the initial cycloaddition.[12]

Q3: How do I choose the optimal catalyst and solvent for my specific substrates?

A3: The selection of an appropriate catalyst and solvent system is often empirical and depends heavily on the electronic properties of the aniline, aldehyde, and alkene. However, some general guidelines can be followed.

Catalyst Selection

The Povarov reaction is typically catalyzed by Lewis acids or Brønsted acids which activate the in situ formed imine towards cycloaddition.[10]

Table 1: Common Catalysts for the Povarov Reaction

Catalyst TypeExamplesTypical Loading (mol%)Notes
Lanthanide Triflates Yb(OTf)₃, Sc(OTf)₃, In(OTf)₃5 - 20Highly effective, but can be moisture sensitive.[3]
Other Lewis Acids BF₃·OEt₂, InCl₃, FeCl₃10 - StoichiometricBF₃·OEt₂ is a classic choice. InCl₃ has shown excellent yields.[4][13]
Brønsted Acids Triflic acid (TfOH), p-TSA10 - 20Can be effective and are often less expensive than Lewis acids.[2]
**Iodine (I₂) **200 (2.0 equiv.)Acts as both a Lewis acid and an oxidant, useful for direct synthesis of quinolines from methyl ketones.[14]
Solvent Selection

Solvent choice can dramatically affect reaction rates and selectivity by stabilizing or destabilizing reactants and transition states.[6]

Table 2: Common Solvents and Their Properties

SolventPolarityDielectric Constant (ε)Typical Use Case
Acetonitrile (MeCN) Polar Aprotic37.5A versatile and commonly used solvent that often gives good results.[15]
Dichloromethane (DCM) Polar Aprotic9.1Good for reactions at or below room temperature due to its low boiling point.
Toluene Nonpolar2.4Often used for reactions requiring higher temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Used in specific cases, such as iodine-mediated reactions, at elevated temperatures.[14]
Solvent-Free --Mechanochemical (ball-milling) or microwave-assisted reactions can offer green chemistry advantages.[16][17]
Q4: My reaction seems to stall before completion. What steps can I take?

A4: A stalled reaction suggests that a key component has been consumed or deactivated, or that an equilibrium has been reached that does not favor the product.

Troubleshooting a Stalled Reaction:

  • Check for Reactant Degradation: Take a sample from the reaction mixture and analyze it by NMR or LC-MS to confirm the presence of starting materials. If they have degraded, reactant purity or reaction temperature might be the issue.[8]

  • Add More Catalyst: The catalyst may have deactivated over the course of the reaction. Adding another portion of the catalyst can sometimes restart the reaction.

  • Increase Temperature: If the reaction is being run at room temperature or below, gently heating the mixture might provide the necessary activation energy to push it to completion. Monitor for product decomposition.

  • Remove Byproducts: If the reaction is reversible, the buildup of a byproduct might be inhibiting the forward reaction. For instance, if water is a byproduct of imine formation, adding molecular sieves can help drive the reaction forward.[10]

Experimental Protocols & Visualizations

General Protocol for a Trial Povarov Reaction

This protocol is a starting point for optimizing the three-component Povarov reaction.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.2 mmol) and the chosen solvent (5 mL) under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 mmol, 10 mol%).

  • Aldehyde Addition: Stir the mixture at room temperature for 10 minutes. Then, add the aldehyde (1.0 mmol) dropwise.

  • Alkene Addition: After stirring for another 20 minutes, add the electron-rich alkene (1.5 mmol).

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench it with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Povarov reaction.

Povarov_Troubleshooting start Problem: Low or No Yield check_purity Check Reactant Purity (Aniline, Aldehyde, Alkene) start->check_purity Is material quality a concern? check_catalyst Evaluate Catalyst and Conditions start->check_catalyst Are catalyst/conditions optimal? optimize_conditions Optimize Reaction Parameters start->optimize_conditions Are parameters fine-tuned? purify Action: Purify Starting Materials (Distillation, Recrystallization) check_purity->purify Impure result Improved Yield purify->result screen_catalyst Action: Screen Different Catalysts (e.g., Yb(OTf)3, InCl3, TfOH) check_catalyst->screen_catalyst anhydrous Action: Ensure Anhydrous Conditions (Flame-dry glassware, inert atm.) check_catalyst->anhydrous screen_catalyst->result anhydrous->result screen_solvent Action: Screen Solvents (MeCN, DCM, Toluene) optimize_conditions->screen_solvent optimize_temp Action: Optimize Temperature (e.g., RT, 40°C, 80°C) optimize_conditions->optimize_temp monitor_rxn Action: Monitor Reaction by TLC/LC-MS (Check for completion/decomposition) optimize_conditions->monitor_rxn screen_solvent->result optimize_temp->result monitor_rxn->result

Caption: A workflow diagram for troubleshooting low yields in the Povarov reaction.

Logical Relationship of Reaction Components and Failure Points

This diagram shows the key steps of the three-component Povarov reaction and highlights potential points of failure.

Povarov_Mechanism_Failure cluster_reactants Starting Materials cluster_intermediates Reaction Pathway Aniline Aniline Imine Imine Formation (Catalyst) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition F3 Failure Point 3: Side Reactions (Polymerization, Von Miller) Alkene->F3 Imine->Cycloaddition F1 Failure Point 1: Poor Imine Formation (Wet conditions, poor catalyst) Imine->F1 THQ Tetrahydroquinoline (THQ) Cycloaddition->THQ F2 Failure Point 2: Poor Cycloaddition (Inactive alkene, wrong catalyst/solvent) Cycloaddition->F2

Caption: Key stages of the Povarov reaction and common points of failure.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in quinoline synthesis can stem from several factors. Here are some common causes and potential solutions:

  • Inappropriate Catalyst: The choice of catalyst is crucial. For Friedländer synthesis, both acid and base catalysts can be used.[1] Some reactions benefit from Lewis acids like In(OTf)₃, which has been shown to be highly effective.[2] For Doebner-von Miller reactions, Brønsted or Lewis acids are typically employed.[3] Consider screening different catalysts to find the optimal one for your specific substrates.

  • Suboptimal Temperature: Temperature plays a significant role. While higher temperatures can increase reaction rates, they can also lead to decomposition and byproduct formation.[4] It is advisable to perform temperature optimization studies to find the ideal balance for your reaction. For some Friedländer reactions, milder conditions can be achieved using gold catalysts.[4]

  • Solvent Effects: The polarity and nature of the solvent can greatly influence the reaction outcome. For instance, in some Friedländer syntheses, polar aprotic solvents are preferred under acidic conditions, while non-polar solvents are better for base-mediated reactions.

  • Moisture and Air Sensitivity: Some reagents and intermediates in quinoline synthesis can be sensitive to moisture and air. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to lower yields. Ensure the purity of your anilines, carbonyl compounds, and other reagents before starting the reaction.

  • Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps can significantly impact the final yield. Optimize your work-up procedure to minimize losses.

Q2: I am observing the formation of significant byproducts in my reaction. How can I minimize them?

A2: Byproduct formation is a common challenge. Here are some strategies to mitigate it:

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or further unwanted reactions.

  • Control of Reaction Conditions: As mentioned for low yields, carefully controlling the temperature and catalyst loading can prevent side reactions. For example, in the Doebner-von Miller reaction, overheating can lead to polymeric byproducts.[5]

  • Choice of Reagents: In the Friedländer synthesis, using an imine analog of o-aniline can help avoid side reactions like the aldol condensation of ketones under basic conditions.[4]

  • Oxidant in Skraup and Doebner-von Miller Syntheses: In reactions like the Skraup synthesis, the choice and amount of the oxidizing agent are critical to prevent overly vigorous reactions and tar formation.[6]

Q3: How can I control the regioselectivity in the Friedländer synthesis when using unsymmetrical ketones?

A3: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer annulation.[7] Here are some approaches to address this:

  • Catalyst Selection: The use of specific catalysts can influence the regioselectivity. For example, certain amine catalysts have been shown to favor the formation of one regioisomer over the other.

  • Introduction of Directing Groups: Modifying the ketone substrate by introducing a directing group, such as a phosphoryl group on the α-carbon, can steer the reaction towards the desired product.[4]

  • Use of Ionic Liquids: Ionic liquids have been reported to improve regioselectivity in some Friedländer reactions.

  • Reaction Conditions Optimization: Systematically varying the solvent, temperature, and reaction time can also have a significant impact on the regiochemical outcome.

Q4: What are the best practices for the purification of quinoline derivatives?

A4: The purification of quinoline derivatives can be challenging due to their basic nature and potential for interaction with silica gel. Here are some tips:

  • Column Chromatography:

    • Deactivation of Silica Gel: To prevent streaking and decomposition on silica gel, it is often beneficial to deactivate the silica by adding a small amount of a base, such as triethylamine (typically 1-2%) or ammonia, to the eluent.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Crystallization: Recrystallization is an excellent method for purifying solid quinoline derivatives. A careful selection of solvents is key to obtaining high-purity crystals.

  • Acid-Base Extraction: The basic nitrogen atom in the quinoline ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the quinoline, which then moves to the aqueous layer. The aqueous layer can then be basified and the purified quinoline derivative extracted back into an organic solvent.

  • Distillation: For liquid quinoline derivatives, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Guide 1: Friedländer Quinoline Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Low reaction temperature; Impure starting materials.1. Screen different acid or base catalysts (e.g., p-TsOH, KOH).2. Gradually increase the reaction temperature while monitoring for decomposition.3. Purify starting materials before the reaction.
Poor Regioselectivity Use of an unsymmetrical ketone without directing factors.1. Try using a specific amine catalyst.2. Consider modifying the ketone with a directing group.3. Experiment with different solvents and temperatures.
Formation of Tar/Polymeric Material Reaction temperature is too high; Prolonged reaction time.1. Reduce the reaction temperature.2. Monitor the reaction closely with TLC and quench it upon completion.3. Use a milder catalyst.
Product Decomposition during Purification Product is sensitive to acidic silica gel.1. Use deactivated silica gel (add 1-2% triethylamine to the eluent).2. Use alumina for column chromatography.3. Purify via recrystallization or acid-base extraction.
Guide 2: Doebner-von Miller Reaction
Problem Possible Cause(s) Troubleshooting Steps
Vigorous/Uncontrolled Reaction Reaction is highly exothermic.1. Add the α,β-unsaturated carbonyl compound or its precursors slowly and with cooling.2. Use a larger reaction vessel to allow for better heat dissipation.
Low Yield Polymerization of the α,β-unsaturated carbonyl compound.[6]1. Use a two-phase reaction system to sequester the carbonyl compound.[8]2. Optimize the concentration of the acid catalyst.
Formation of Complex Mixture of Products Side reactions due to harsh acidic conditions.1. Use a milder acid catalyst.2. Lower the reaction temperature and extend the reaction time.
Difficult Product Isolation Formation of a gummy or emulsified reaction mixture.[5]1. For volatile products, consider steam distillation for initial purification.2. Optimize the work-up procedure with different extraction solvents.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of quinoline synthesis.

Table 1: Effect of Catalyst on the Friedländer Synthesis of a Polysubstituted Quinoline

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TsOHEthanolReflux585
2In(OTf)₃None80192[2]
3KOHEthanolReflux678
4PiperidineTolueneReflux875

Table 2: Influence of Solvent on the Yield in a Doebner-von Miller Type Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux1265
2TolueneReflux1258
3Water1001072
4Dichloromethane/Water (biphasic)Reflux885[8]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis of a quinoline derivative.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization.

Protocol 2: General Procedure for Doebner-von Miller Reaction

This protocol outlines a general procedure for the Doebner-von Miller synthesis.

  • Reactant Mixture: In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser, place the aniline (1.0 mmol) and the acid catalyst (e.g., concentrated hydrochloric acid).

  • Addition of Carbonyl Compound: Cool the mixture in an ice bath and add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.1 mmol) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at the optimized temperature (e.g., 100 °C) for several hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., 10% sodium hydroxide solution). Extract the product with an organic solvent (e.g., dichloromethane).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, purify the crude product by vacuum distillation or column chromatography.

Visualizations

Signaling Pathway

Quinoline derivatives are known to inhibit various signaling pathways implicated in cancer. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is a common target for quinoline-based inhibitors.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a quinoline derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a quinoline derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (Aniline & Carbonyl) reaction Reaction (e.g., Friedländer) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography crystallization Recrystallization chromatography->crystallization end Pure Quinoline Derivative crystallization->end

Caption: A general experimental workflow for quinoline synthesis and purification.

References

preventing degradation of 2-(4-Methoxyphenyl)quinolin-3-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 2-(4-Methoxyphenyl)quinolin-3-amine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical structure, a substituted aromatic amine and quinoline derivative, the primary factors contributing to degradation are exposure to light, oxygen (air), and moisture. Aromatic amines are susceptible to oxidative degradation, which can be accelerated by light and heat. The quinoline ring system can also be susceptible to photodegradation.

Q2: What are the visible signs of degradation?

A2: A common sign of degradation for many aromatic amines is a change in color.[1] Initially, this compound should be a stable solid. The development of a yellow, brown, or reddish color upon storage can indicate the formation of oxidation or photodegradation products. The appearance of any new spots on a Thin-Layer Chromatography (TLC) analysis compared to a fresh sample is also a clear indicator of degradation.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3]

  • Temperature: Store in a cool and dry place. A temperature range of 2-8°C is generally recommended for long-term storage of aromatic amines. Avoid extreme temperatures and temperature fluctuations.[4][5]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, as the presence of water can facilitate hydrolytic degradation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation due to exposure to air and/or light.1. Verify the integrity of the storage container seal. 2. If not already done, store the compound under an inert atmosphere (argon or nitrogen). 3. Ensure the container is light-resistant (amber vial or wrapped in foil). 4. Perform a purity check using HPLC or TLC to quantify the extent of degradation.
Appearance of new spots on a TLC plate compared to a fresh sample. Chemical degradation has occurred, leading to the formation of impurities.1. Review storage conditions and handling procedures. 2. Consider repurification of the material if the impurity levels are significant. 3. If degradation is rapid, consider preparing fresh batches of the compound for sensitive experiments.
Inconsistent experimental results using the stored compound. Degradation of the starting material is leading to lower yields or the formation of unexpected byproducts in your reaction.1. Confirm the purity of the stored this compound using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, use a freshly purified or newly synthesized batch of the compound for your experiments.
Poor solubility of the compound compared to previous batches. Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small sample in a range of solvents to assess solubility changes. 2. Analyze the insoluble material, if possible, to identify its nature. 3. It is highly recommended to use a fresh, pure sample for experiments requiring complete dissolution.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for effective prevention and troubleshooting.

cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Main_Compound This compound Oxidation Oxidation (Air, Light) Main_Compound->Oxidation O2, hv Photodegradation Photodegradation (UV/Vis Light) Main_Compound->Photodegradation hv Hydrolysis Hydrolysis (Moisture) Main_Compound->Hydrolysis H2O Oxidized_Products Quinone-like structures, N-oxides Oxidation->Oxidized_Products Photodegradation_Products Ring-opened products, De-alkoxylated derivatives Photodegradation->Photodegradation_Products Hydrolysis_Products Potential cleavage of methoxy group (unlikely under neutral conditions) Hydrolysis->Hydrolysis_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To assess the stability and purity of your this compound sample, the following analytical methods are recommended.

Forced Degradation Study Workflow

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[7][8]

cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start This compound (Solid or in Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid) Start->Thermal Photolytic Photolytic (UV/Vis light) Start->Photolytic Analysis Analyze by HPLC-UV/MS and TLC at various time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products and Assess Stability Analysis->Outcome

Caption: Workflow for a forced degradation study.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to assess the purity of this compound and detect degradation products.[2][4][9]

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis scan).
Injection Volume 10 µL
Sample Preparation Dissolve the compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water) to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC) for Rapid Purity Check

TLC is a quick and effective way to monitor for the presence of impurities.

Parameter Recommendation
Stationary Phase Silica gel 60 F254 plates
Mobile Phase A mixture of a non-polar and a polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The polarity can be adjusted to achieve good separation (Rf value of the main spot between 0.3 and 0.5).
Visualization UV light at 254 nm. Staining with potassium permanganate or iodine may also be effective for visualizing non-UV active impurities.
Sample Preparation Dissolve a small amount of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

Data Summary

Storage Condition Expected Stability (at 1 year) Potential Degradation Products
2-8°C, Inert Atmosphere, Protected from Light >98%Minimal
Room Temperature, Inert Atmosphere, Protected from Light >95%Minor oxidative products
Room Temperature, Air, Protected from Light 90-95%Oxidative products (e.g., N-oxides, colored impurities)
Room Temperature, Air, Exposed to Light <90%Significant amounts of oxidative and photodegradation products
40°C, 75% Relative Humidity <85%Accelerated formation of oxidative and hydrolytic degradation products

Disclaimer: This information is intended as a general guide. Specific stability will depend on the purity of the initial material and the exact storage conditions. It is highly recommended to perform your own stability assessment for critical applications.

References

Technical Support Center: Enhancing Cell Permeability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of quinoline-containing therapeutics.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based compound shows poor cell permeability. What are the likely causes?

A1: Poor cell permeability of quinoline-based compounds is often attributed to several physicochemical factors. Key considerations include:

  • Low Lipophilicity: The ability of a compound to passively diffuse across the lipid bilayer of a cell membrane is heavily dependent on its lipophilicity.[1][2][3] Compounds that are too polar (hydrophilic) will not readily partition into the cell membrane.

  • High Polar Surface Area (PSA): A high PSA, generally considered to be >140 Ų, is associated with poor membrane permeability. This is often due to a large number of hydrogen bond donors and acceptors.

  • High Hydrogen Bond Donor Count: The number of hydrogen bond donors (e.g., -OH, -NH groups) is a critical factor.[4][5][6] A high number of exposed donors can lead to strong interactions with the aqueous environment, hindering membrane partitioning.

  • Molecular Weight: Larger molecules (typically >500 Da) often exhibit lower permeability due to the increased difficulty in passing through the lipid bilayer.[5]

  • Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[4]

  • Poor Aqueous Solubility: While high lipophilicity is needed for membrane partitioning, very poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.[7]

Q2: How can I experimentally assess the cell permeability of my quinoline compound?

A2: Several in vitro methods are commonly used to measure cell permeability:

  • Caco-2 Permeability Assay: This is a widely used cell-based assay that utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium.[8][9] The rate of transport of the compound from the apical to the basolateral side is measured to determine the apparent permeability coefficient (Papp).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[10][11] It is a high-throughput method for assessing passive permeability.

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of MDCK cells and is often used to assess permeability and identify substrates of efflux transporters, particularly when using MDCK cells transfected with human P-gp.[4]

Q3: What structural modifications can I make to my quinoline compound to improve its permeability?

A3: Rational structural modifications can significantly enhance cell permeability:

  • Increase Lipophilicity: Introducing lipophilic groups (e.g., alkyl, aryl, halogen) can increase the compound's logP value, promoting better partitioning into the cell membrane.[12][13][14]

  • Reduce Hydrogen Bond Donors:

    • N-Methylation: Methylating solvent-exposed amide bonds can reduce the hydrogen bond donor count and improve permeability.[15]

    • Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can shield polar groups from the solvent, effectively reducing the compound's polarity and increasing its permeability.[5][6][16]

  • Modify Polar Groups: Replacing polar functional groups with less polar bioisosteres can reduce the overall polarity of the compound.

  • Prodrug Strategies: Esterification or other prodrug approaches can mask polar functional groups, improving permeability.[17] The prodrug is then cleaved intracellularly to release the active compound.

Q4: Are there formulation strategies to address the poor permeability of my quinoline compound?

A4: Yes, formulation can be a powerful tool to enhance the bioavailability of poorly permeable compounds:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds by presenting the drug in a solubilized state in the gastrointestinal tract.[18]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its transport across cell membranes.[19]

  • Use of Permeation Enhancers: Certain excipients can be included in the formulation to reversibly alter the integrity of the intestinal epithelium, thereby increasing the absorption of the drug.[18]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Low Papp value in Caco-2 assay High polarity / Low lipophilicityIncrease lipophilicity through structural modification (add lipophilic groups).
High number of hydrogen bond donorsReduce hydrogen bond donors via N-methylation or by designing for intramolecular hydrogen bonding.
Compound is a P-gp efflux substrateCo-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm. Modify the structure to reduce P-gp recognition.
Low permeability in PAMPA High polarity / Low lipophilicityIncrease lipophilicity.
Poor aqueous solubilityIn the PAMPA assay, ensure the compound is fully dissolved in the donor well, possibly by using a co-solvent.
High in vitro permeability but low in vivo absorption High first-pass metabolismInvestigate metabolic stability in liver microsomes. Modify the structure at metabolically liable sites.
Poor solubility in gastrointestinal fluidsEvaluate solubility at different pH values. Consider formulation strategies like SEDDS.[7][18]

Quantitative Data Summary

The following tables summarize key physicochemical properties and their impact on the cell permeability of quinoline-based compounds.

Table 1: Physicochemical Properties and Permeability of Quinoline Analogs

CompoundMolecular Weight (Da)logPHydrogen Bond DonorsPolar Surface Area (Ų)Caco-2 Papp (10⁻⁶ cm/s)Reference
Quinoline Analog 254503.22854.8[4]
Cinnoline Analog 264513.517519.0[4]
Chloroquine319.874.63132.7>10[20]
Brequinar Sodium441.33>4160-70Low[14]

Table 2: Impact of Intramolecular Hydrogen Bonding on Permeability

Stereoisomer SetIntramolecular H-BondlogDCaco-2 PermeabilityReference
trans-C8,C9 (1-4)Favorable3.8 - 4.5Higher[6]
cis-C8,C9 (5-8)Less Favorable3.4 - 3.9Lower[6]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm² is generally acceptable.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Compound Preparation: Dissolve the test compound in the transport buffer at the desired concentration.

  • Apical to Basolateral (A-B) Transport:

    • Add the compound solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Sample from the apical chamber at the same time points.

  • Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of appearance of the compound in the receiver chamber.

    • A: The surface area of the membrane.

    • C₀: The initial concentration of the compound in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio >2 suggests the compound may be a substrate for active efflux.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Lipid Solution Preparation: Prepare a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to serve as the artificial membrane.

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Carefully add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

  • Compound and Acceptor Solutions:

    • Dissolve the test compounds in a suitable buffer (e.g., PBS, pH 7.4) to create the donor solutions.

    • Fill the wells of the acceptor plate with the same buffer, which may contain a co-solvent to improve the solubility of the permeated compound.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable method (e.g., UV-Vis spectroscopy, LC-MS/MS).[10]

  • Calculation: Calculate the effective permeability (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment Workflow cluster_troubleshooting Troubleshooting & Optimization start Quinoline Compound with Suspected Poor Permeability pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Active & Passive Transport) start->caco2 low_pampa Low PAMPA Permeability pampa->low_pampa mdck MDCK-MDR1 Assay (Efflux Assessment) caco2->mdck If efflux is suspected low_caco2 Low Caco-2 Permeability caco2->low_caco2 high_efflux High Efflux Ratio mdck->high_efflux structural_mod Structural Modification (Increase Lipophilicity, Reduce HBD) low_pampa->structural_mod formulation Formulation Strategy (SEDDS, Nanoparticles) low_pampa->formulation low_caco2->structural_mod low_caco2->formulation efflux_mod Structural Modification (Avoid P-gp Recognition) high_efflux->efflux_mod structural_mod->caco2 Re-evaluate formulation->caco2 Re-evaluate efflux_mod->mdck Re-evaluate

Caption: Troubleshooting workflow for poor cell permeability of quinoline compounds.

signaling_pathway cluster_cell Cell Membrane extracellular Extracellular Space intracellular Intracellular Space quinoline_out Quinoline Compound passive_diffusion Passive Diffusion quinoline_out->passive_diffusion Permeation quinoline_in Intracellular Quinoline passive_diffusion->quinoline_in pgp P-gp Efflux Pump pgp->quinoline_out Efflux quinoline_in->pgp Binding target Intracellular Target quinoline_in->target Binding effect Biological Effect target->effect

Caption: Factors influencing intracellular concentration of quinoline compounds.

logical_relationship compound Quinoline Compound Properties lipophilicity Lipophilicity (logP) compound->lipophilicity h_bonding Hydrogen Bonding compound->h_bonding psa Polar Surface Area compound->psa size Molecular Size/Weight compound->size solubility Aqueous Solubility compound->solubility permeability Cell Permeability lipophilicity->permeability Increases (Optimal Range) h_bonding->permeability Decreases (Intermolecular) Increases (Intramolecular) psa->permeability Decreases size->permeability Decreases solubility->permeability Required for Absorption

Caption: Physicochemical properties affecting quinoline compound permeability.

References

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst selection and reaction optimization.

Troubleshooting Guide

This guide addresses specific problems you may encounter during quinoline synthesis experiments in a question-and-answer format.

Question: My Friedländer synthesis is suffering from low yields and significant aldol condensation side products. How can I improve this?

Answer: This is a common issue when using strong acid or base catalysts under high temperatures.[1][2] To mitigate unwanted side reactions, consider the following catalytic adjustments:

  • Switch to Milder Catalysts: Employing milder Lewis acid catalysts, such as Zirconium triflate (Zr(OTf)₄), can significantly improve yields (over 88%) and reduce side products by avoiding the harsh conditions that promote aldol condensation.[3]

  • Utilize Solid Acid Catalysts: Heterogeneous catalysts like zeolites or sulfonic acid-functionalized materials provide active sites for the desired reaction while minimizing side reactions in the bulk mixture.[4] They also simplify product isolation.[4]

  • Consider Metal Nanocatalysts: Recent studies show that various nanocatalysts, such as Fe₃O₄-supported ionic liquids, can drive the reaction efficiently under solvent-free conditions at moderate temperatures (e.g., 90 °C), achieving high yields (85–96%).[5][6]

  • Solvent-Free and Milder Conditions: The use of catalytic amounts of p-toluenesulfonic acid or iodine has enabled the Friedländer synthesis to proceed under solvent-free conditions, which can suppress side reactions.[1] Some protocols have found success using only water as a solvent at 70°C, completely avoiding catalysts.[7]

Question: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. What is the best approach to control the product isomer?

Answer: Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis.[8] The choice of catalyst and reaction medium is critical to directing the cyclization.

  • Ionic Liquids: Using ionic liquids as the catalyst or reaction medium can effectively control the regioselectivity.[1][8]

  • Amine Catalysts: Certain amine catalysts have been shown to direct the reaction towards a specific isomer.[1]

  • Substrate Modification: While not a catalytic solution, introducing a phosphoryl group on the α-carbon of the ketone can also effectively control the reaction's regioselectivity.[1]

Question: My Skraup synthesis reaction is too violent and difficult to control. Are there safer catalytic systems or additives?

Answer: The classic Skraup synthesis, which uses concentrated sulfuric acid and an oxidizing agent like nitrobenzene with glycerol, is notoriously exothermic and can be dangerous.[9][10]

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective way to moderate the reaction's violent nature.[9][11]

  • Alternative Oxidizing Agents: Using arsenic acid instead of nitrobenzene can result in a less violent reaction.[9]

  • Modern Acid Catalysts: While the classic method relies on sulfuric acid, newer protocols have employed other Lewis or Brønsted acids that may offer better control.[11]

Question: The catalyst in my Doebner-von Miller reaction is causing polymerization of my α,β-unsaturated carbonyl substrate, leading to low yields. What should I do?

Answer: The strong acidic conditions of the traditional Doebner-von Miller reaction can easily lead to the polymerization of sensitive carbonyl compounds.[12]

  • Use a Heterogeneous Catalyst: A solid acid catalyst like silver(I)-exchanged Montmorillonite K10 can be used. This approach has been shown to produce quinoline derivatives in moderate to excellent yields (42-89%) under solvent-free conditions, minimizing side reactions like polymerization.

  • Select an Appropriate Lewis Acid: Modern variations of this reaction are catalyzed by a range of Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or Brønsted acids (e.g., p-toluenesulfonic acid, iodine) that can be optimized to balance reactivity with substrate stability.

Question: My heterogeneous catalyst is deactivating after only one or two runs. How can I improve its reusability?

Answer: Catalyst deactivation can be caused by leaching of active sites, poisoning by impurities, or structural degradation.

  • Choose a Robust Support: Ensure your active catalytic species is on a stable support. Nanocatalysts based on magnetic cores like Fe₃O₄ have shown excellent reusability, often for five or more cycles without significant loss of activity, due to their stability and easy magnetic separation.[5][6]

  • Optimize Reaction Conditions: Harsh temperatures or solvents can damage the catalyst. Many modern nanocatalysts are designed to work under milder, often solvent-free, conditions which helps maintain their integrity.[5]

  • Regeneration: Depending on the cause of deactivation, a regeneration step (e.g., washing with a specific solvent or calcination for certain inorganic catalysts) may be possible. Check literature specific to your catalyst type for regeneration protocols.

Catalyst Performance Data

The following table summarizes quantitative data for various catalysts used in the Friedländer quinoline synthesis, allowing for easy comparison of their efficiency.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Citation
Fe₃O₄-IL-HSO₄ 2-Aminoaryl ketones + 1,3-Dicarbonyls20 mgSolvent-free9015–60 min85–96[5][6]
Sulfamic acid-functionalized Fe₃₋ₓTiₓO₄ MNPs 2-Aminoaryl ketones + α-Methylene ketones10 mgSolvent-free8020–35 minHigh[6]
ZnO/CNT 2-Amino-5-chlorobenzaldehyde + Carbonyls25 mgSolvent-freeOptimized-24–99[5]
ZnCl₂/Ni-USY Zeolite Aniline + Propanol-Gas Phase410-78.3[13]
Zr(OTf)₄ 2-Aminoaryl ketones + Carbonyls-Ethanol/Water600.5–2 h>88[3]
[Hbim]BF₄ (Ionic Liquid) 2-Aminoaryl ketones + Carbonyls-Methanol~25 (Ultrasonic)10 min84[3]
None 2-Aminobenzaldehyde + KetonesN/AWater703 hup to 97[7]

Experimental Protocols

Protocol: General Procedure for Nanocatalyst-Mediated Friedländer Synthesis

This protocol provides a general methodology for the synthesis of polysubstituted quinolines using a heterogeneous nanocatalyst, based on common literature procedures.[5][6]

  • Reactant Preparation: In a round-bottom flask or a suitable reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).

  • Catalyst Addition: Add the selected magnetic nanocatalyst (e.g., Fe₃O₄-IL-HSO₄, 20 mg).

  • Reaction Setup: The reaction is typically performed under solvent-free conditions. Place a magnetic stir bar in the flask and seal the vessel.

  • Heating and Stirring: Place the flask in a preheated oil bath at the optimized temperature (e.g., 80-100 °C) and stir the mixture for the specified duration (e.g., 15-60 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Add ethanol or ethyl acetate to dissolve the product.

  • Catalyst Separation: Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear product solution to be decanted or filtered.

  • Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions.[5]

  • Purification: The organic solution containing the product is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Synthesis Target (e.g., Friedländer, Skraup) synthesis_type Select Synthesis Method start->synthesis_type catalyst_class Choose Catalyst Class synthesis_type->catalyst_class Based on desired mildness, cost, etc. catalyst_screening Screen Catalyst Candidates (Vary metal, ligand, support) catalyst_class->catalyst_screening reaction Perform Reaction catalyst_screening->reaction analysis Analyze Product (Yield, Purity, Selectivity) reaction->analysis optimization Optimize Conditions (Temp, Time, Solvent, Loading) analysis->optimization Results not optimal final_protocol Final Protocol analysis->final_protocol Results meet criteria optimization->reaction Re-run experiment

Caption: A general experimental workflow for selecting and optimizing a catalyst for quinoline synthesis.

Troubleshooting_Low_Yield problem Problem: Low Product Yield cause1 Cause: Catalyst Inactivity problem->cause1 cause2 Cause: Suboptimal Conditions problem->cause2 cause3 Cause: Side Reactions problem->cause3 solution1a Solution: - Increase catalyst loading - Choose more active catalyst (e.g., Nanocatalyst) cause1->solution1a solution1b Solution: - Check for catalyst poisoning - Ensure anhydrous conditions if needed cause1->solution1b solution2 Solution: - Vary Temperature/Time - Screen different solvents - Consider solvent-free cause2->solution2 solution3 Solution: - Use milder catalyst (e.g., Lewis acid vs. Brønsted) - Lower reaction temperature cause3->solution3

Caption: A troubleshooting decision tree for diagnosing and solving issues of low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of using heterogeneous versus homogeneous catalysts for quinoline synthesis?

A1: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[14]

  • Homogeneous Catalysts (e.g., Lewis acids like SnCl₄, metal complexes) are in the same phase as the reactants.

    • Pros: Often exhibit high selectivity and activity at lower temperatures due to well-defined active sites and high diffusivity.[14] The reaction mechanism is also typically easier to study.[14]

    • Cons: Separation from the product mixture can be difficult and expensive, making catalyst recycling challenging.[6][14] They may also have limited thermal stability.[14]

  • Heterogeneous Catalysts (e.g., zeolites, metal oxides, polymer-supported catalysts) are in a different phase from the reactants.

    • Pros: Their primary advantage is the ease of separation from the reaction mixture (e.g., by filtration or magnetic separation), which allows for simple recycling and continuous flow processes.[6][14] They are often more stable at high temperatures.[14]

    • Cons: They may exhibit lower selectivity and require higher temperatures.[14] The active sites can be poorly defined, and reactions can be limited by mass transfer.[14]

  • Nanocatalysts represent a modern alternative, bridging the gap between the two. They offer a very high surface area-to-volume ratio, leading to high catalytic activity like homogeneous catalysts, while being separable and recyclable like heterogeneous catalysts.[6][15]

Q2: How can I select a catalyst to make my quinoline synthesis more environmentally friendly ("greener")?

A2: Green chemistry principles can be readily applied to quinoline synthesis through careful catalyst selection.

  • Avoid Toxic Reagents: Move away from traditional methods that use corrosive acids or toxic, heavy-metal-based catalysts.[6] Opt for catalysts with lower toxicity profiles, such as iron-based nanocatalysts or metal-free catalysts like functionalized graphitic carbon nitride (g-C₃N₄).[4][6]

  • Improve Atom Economy: Choose catalysts that enable one-pot, multi-component reactions. These reactions combine several steps without isolating intermediates, saving time, solvents, and reducing waste.[6]

  • Use Renewable Resources and Greener Solvents: Formic acid has been explored as a versatile and environmentally friendly catalyst that is a renewable and biodegradable resource.[16] Many modern protocols use water as the solvent or are performed under solvent-free conditions, significantly reducing organic waste.[5][7]

  • Catalyst Reusability: Employing a recyclable heterogeneous or nanocatalyst is a cornerstone of green synthesis, as it minimizes waste and cost.[5][6]

Q3: What role do Lewis acids and Brønsted acids play in quinoline synthesis?

A3: Both Lewis and Brønsted acids are commonly used to catalyze various quinoline syntheses, particularly the Friedländer and Doebner-von Miller reactions, by activating the reactants.[8]

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH, HCl, acidic ionic liquids) are proton donors.[4][17] They typically catalyze reactions by protonating a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, which is a key step in the condensation and cyclization process.[4]

  • Lewis Acids (e.g., FeCl₃, Zr(OTf)₄, SnCl₂) are electron-pair acceptors.[4] They coordinate to the oxygen of a carbonyl group, which also increases its electrophilicity and facilitates the reaction. In some solid acid catalysts like zeolites, the ratio of Brønsted to Lewis acid sites can be crucial for achieving high yields and selectivity.[13] The choice between a Brønsted and Lewis acid can influence reaction rates and the prevalence of side reactions, with Lewis acids often considered milder.[4]

References

Validation & Comparative

Predicted ¹H NMR Spectral Data for 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the 1H NMR spectral analysis of 2-(4-methoxyphenyl)quinolin-3-amine, offering a comparative analysis with related structures for researchers, scientists, and professionals in drug development. This guide provides predicted spectral data, detailed experimental protocols, and a systematic workflow for spectral interpretation.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the quinoline core and the 4-methoxyphenyl substituent. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, as well as the aromatic ring currents. Below is a table summarizing the predicted ¹H NMR data.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-4~7.5s-1H
H-5~7.8-8.0d8.0-9.01H
H-6~7.2-7.4t7.0-8.01H
H-7~7.5-7.7t7.0-8.01H
H-8~7.9-8.1d8.0-9.01H
H-2' & H-6'~7.9-8.1d8.0-9.02H
H-3' & H-5'~7.0-7.2d8.0-9.02H
-OCH₃~3.9s-3H
-NH₂~4.5-5.5br s-2H

Comparative ¹H NMR Data of Related Quinolines

To provide context for the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data of structurally related quinoline derivatives. These compounds share key structural motifs, such as the quinoline core and substituted phenyl rings, which allows for a comparative analysis of substituent effects on proton chemical shifts.

Compound Solvent ¹H NMR Data (δ, ppm, Multiplicity, J in Hz)
6-Methoxy-4-(4-methoxyphenyl)quinolineCDCl₃8.77 (d, J = 4.4 Hz, 1H), 8.06 (d, J = 9.1 Hz, 1H), 7.51-7.41 (m, 2H), 7.37 (dd, J = 9.2, 2.8 Hz, 1H), 7.30-7.21 (m, 2H), 7.14-6.99 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H)[1]
8-Methoxy-4-(4-methoxyphenyl)quinolineCDCl₃8.88 (d, 1H, J= 4.4 Hz), 7.47 (d, 1H, J= 8.6 Hz), 7.37 (d, 2H, J= 8.7 Hz), 7.34 (t, 1H, J= 8.2 Hz), 7.27 (d, 1H, J= 4.4 Hz), 6.99 (t, 3H, J= 8.5 Hz), 4.05 (s, 3H), 3.82 (s, 3H)[2]
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinolineCDCl₃7.40 (2H, d, J = 8.5 Hz), 7.36 (2H, d, J = 8.5 Hz), 6.84 (1H, d, J = 8.1 Hz), 6.80 (1H, dd, J = 8.2, 1.9 Hz), 6.69 (1H, d, J = 1.9 Hz), 6.64 (1H, ddd, J = 8.7, 2.9, 0.8 Hz), 6.52 (1H, d, J = 8.6 Hz), 6.23 (1H, dd, J = 2.9, 1.1 Hz), 4.07 (1H, d, J = 9.9 Hz), 3.90 (3H, s), 3.85 (3H, s), 3.73 (1H, d, J = 10.9 Hz), 3.61 (3H, s), 2.17 (1H, m), 0.59 (3H, d, J = 6.5 Hz)[3]
N-(4-Methoxyphenyl)quinolin-2-amineCDCl₃¹H NMR spectra available but detailed peak list not provided in the search result.[4]

Experimental Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing a ¹H NMR spectrum of a quinoline derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment Parameters insert->setup acquire Acquire Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Peak Integration process->integrate assign Assign Signals to Protons integrate->assign report Report Data assign->report

Caption: Experimental workflow for 1H NMR spectral analysis.

Experimental Protocol

A general protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amino group.

  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Insert the NMR tube into the spectrometer's probe.

  • Standard acquisition parameters are used, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1]

3. Data Processing and Analysis:

  • The raw free induction decay (FID) signal is processed using Fourier transformation to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

  • The signals are integrated to determine the relative number of protons corresponding to each peak.

  • The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are determined for each signal.

  • The signals are assigned to the specific protons in the molecule based on their chemical shifts, multiplicities, and coupling constants, often aided by comparison with related compounds and 2D NMR techniques if necessary.

References

Navigating the 13C NMR Landscape of 2-(4-Methoxyphenyl)quinolin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted and Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for 2-(4-Methoxyphenyl)quinolin-3-amine. These predictions are derived from the analysis of shielding/deshielding effects observed in structurally analogous compounds: 2-phenylquinolin-3-amine, 3-aminoquinoline, and 2-(4-methoxyphenyl)quinoline. The experimental data for these reference compounds provide a solid foundation for estimating the chemical shifts in the target molecule.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-Phenylquinolin-3-amineExperimental Chemical Shift (ppm) for 3-AminoquinolineExperimental Chemical Shift (ppm) for 2-(4-Methoxyphenyl)quinoline
Quinoline Core
C2~155~154128.8~157
C3~120~119144.5120.5
C4~138~137128.5148.2
C4a~128~127127.8129.5
C5~127~126128.2127.3
C6~129~128126.5129.8
C7~126~125129.0126.1
C8~129~128127.5129.1
C8a~147~146145.8148.5
4-Methoxyphenyl Substituent
C1'~130--~131
C2'/C6'~129--~129
C3'/C5'~114--~114
C4'~160--~160
OCH3~55--~55

Note: The predicted values for this compound are estimations based on the analysis of substituent effects from the provided reference compounds. Experimental verification is recommended.

Interpreting the Substituent Effects

The presence of the 4-methoxyphenyl group at the C2 position and the amine group at the C3 position of the quinoline core significantly influences the electronic environment and, consequently, the 13C NMR chemical shifts.

  • C2 Position: The attachment of the electron-donating 4-methoxyphenyl group is expected to cause a downfield shift for C2 compared to an unsubstituted quinoline, a trend observable in 2-(4-methoxyphenyl)quinoline.

  • C3 Position: The electron-donating amino group at C3 is predicted to cause an upfield shift for C3 compared to a quinoline with an electron-withdrawing group at this position.

  • Methoxyphenyl Carbons: The chemical shifts for the carbons of the 4-methoxyphenyl ring are influenced by the methoxy group, with C4' (the carbon bearing the methoxy group) exhibiting a significant downfield shift, and C3'/C5' showing an upfield shift due to resonance effects.

Experimental Protocols

The following provides a general methodology for acquiring 13C NMR spectra of quinoline derivatives, based on standard laboratory practices.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for 13C nuclei, is employed.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample is accurately weighed.

  • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (δ = 0.0 ppm).

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used to acquire a proton-decoupled 13C spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts for these types of compounds.

    • Number of Scans: The number of scans can range from several hundred to several thousand, depending on the concentration of the sample and the desired signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used to allow for adequate relaxation of the carbon nuclei between pulses.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

Logical Relationships in 13C NMR Interpretation

The following diagram illustrates the logical workflow for interpreting the 13C NMR spectrum of this compound, starting from the molecular structure and leading to the assignment of chemical shifts.

cluster_structure Molecular Structure cluster_regions Key Structural Regions cluster_effects Substituent Effects cluster_prediction Predicted 13C NMR Spectrum Structure This compound Quinoline Quinoline Core Structure->Quinoline Amine Amino Group (C3) Structure->Amine Methoxyphenyl 4-Methoxyphenyl Group (C2) Structure->Methoxyphenyl Quinoline_Effects Ring Currents Inductive Effects Quinoline->Quinoline_Effects Amine_Effects Electron Donating (Resonance) Shielding Effect Amine->Amine_Effects Methoxyphenyl_Effects Electron Donating (Resonance) Deshielding Anisotropy Methoxyphenyl->Methoxyphenyl_Effects Aromatic_Region Aromatic Carbons (110-160 ppm) Quinoline_Effects->Aromatic_Region Amine_Effects->Aromatic_Region Methoxyphenyl_Effects->Aromatic_Region Aliphatic_Region Methoxy Carbon (~55 ppm) Methoxyphenyl_Effects->Aliphatic_Region

Caption: Workflow for 13C NMR spectral prediction.

A Comparative Analysis of the Biological Activities of 2-(4-Methoxyphenyl)quinolin-3-amine and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Biological Activities

Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Its primary mechanism of action against Plasmodium falciparum involves interfering with the detoxification of heme in the parasite's digestive vacuole. Beyond its antimalarial properties, chloroquine and its derivative, hydroxychloroquine, are also utilized for their immunomodulatory effects in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[2][3][4] More recently, chloroquine has been investigated as an adjuvant in cancer therapy due to its ability to inhibit autophagy, a cellular process that cancer cells can use to survive.[2][3][4][5][6]

Quinoline derivatives, as a class, exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[7][8] The functionalization of the quinoline ring system allows for the synthesis of a diverse array of compounds with varied therapeutic potential.[8][9] The specific compound, 2-(4-Methoxyphenyl)quinolin-3-amine, belongs to a subset of quinoline derivatives that are being explored for their potential as bioactive molecules. While direct experimental data for this compound is scarce, related structures with substitutions at the 2 and 3 positions of the quinoline core have been investigated for their biological effects.

Antimalarial Activity: A Comparative Perspective

The antimalarial efficacy of chloroquine has been extensively documented against various strains of P. falciparum. However, the emergence of chloroquine-resistant strains has necessitated the search for new antimalarial agents.[10] The tables below summarize the in vitro antimalarial activity of chloroquine against both sensitive and resistant parasite strains.

Table 1: In Vitro Antimalarial Activity of Chloroquine against P. falciparum Strains

StrainResistance ProfileIC50 (nM)Reference
3D7Chloroquine-Sensitive10 - 20[10]
HB3Chloroquine-Sensitive10 - 20[10]
Dd2Chloroquine-Resistant125 - 175[10]
K1Chloroquine-Resistant275 ± 12.5[11]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While no specific antimalarial data for this compound has been reported, various other quinoline derivatives have shown promise against both chloroquine-sensitive and resistant strains of P. falciparum. For instance, some novel aryl-bridged bis-quinolines have demonstrated marked antimalarial activity in vivo, with one analogue showing a more potent ID50 (1.2 mg/kg) compared to chloroquine diphosphate (4.3 mg/kg) against Plasmodium berghei.[12]

Anticancer and Anti-inflammatory Potential

Chloroquine's repurposing in oncology stems from its ability to disrupt lysosomal function and inhibit autophagy, a key survival mechanism for cancer cells under stress.[2][3][4][5][6] This leads to the accumulation of toxic cellular components and can sensitize cancer cells to conventional chemotherapies.[5] In terms of its anti-inflammatory action, chloroquine is known to increase the pH within intracellular vacuoles, which can interfere with antigen processing and presentation by immune cells, thereby down-regulating the immune response.[13]

The broader class of quinoline derivatives has also been extensively investigated for anticancer properties.[7][8] For example, certain 4-anilinoquinoline derivatives have shown potent cytotoxic activities against various cancer cell lines, with some exhibiting superior IC50 values compared to the established anticancer drug gefitinib.[14] The presence of different substituents on the quinoline ring can significantly influence the anticancer potency and selectivity.

Experimental Protocols

A comprehensive evaluation of the biological activity of a novel compound requires standardized experimental protocols. Below are outlines of common assays used to assess antimalarial and cytotoxic activities.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum cultures.

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specific hematocrit in complete medium.[10]

  • Drug Preparation: The test compounds and standard drugs (e.g., chloroquine) are serially diluted in a 96-well microtiter plate.

  • Incubation: Infected red blood cells are added to the wells containing the drug dilutions and incubated for 72 hours under controlled atmospheric conditions (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cell lines to determine its selectivity.

  • Cell Culture: Human cell lines (e.g., HeLa or HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Addition: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Antimalarial Screening culture P. falciparum Culture (in human RBCs) incubate Incubation (72 hours) culture->incubate plate Drug Dilution Plate (96-well) plate->incubate lyse Cell Lysis & SYBR Green I Staining incubate->lyse read Fluorescence Reading lyse->read analyze IC50 Calculation read->analyze

Caption: A generalized workflow for the in vitro screening of antimalarial compounds using the SYBR Green I assay.

G cluster_vacuole Parasite Digestive Vacuole cluster_block cluster_outside Hb Hemoglobin (Hb) Heme Free Heme (Toxic) Hb->Heme Digestion Hz Hemozoin (Non-toxic) Heme->Hz Biocrystallization CQ_in Chloroquine (CQ) CQ_in->Heme Forms Complex CQ_in->Hz Inhibits CQ_out Chloroquine CQ_out->CQ_in Accumulates

Caption: Simplified mechanism of chloroquine's antimalarial action within the parasite's digestive vacuole.

Conclusion

Chloroquine remains a critical reference compound in the study of antimalarial drugs and continues to find new applications in other therapeutic areas. While a direct comparison with this compound is currently hampered by a lack of specific data for the latter, the broader family of quinoline derivatives demonstrates significant and diverse biological activities. The exploration of novel quinoline compounds is a vibrant area of research, with the potential to yield new therapeutic agents that may overcome the limitations of existing drugs like chloroquine. Further investigation into the biological profile of this compound is warranted to ascertain its specific activities and potential as a lead compound in drug development.

References

The Structure-Activity Relationship of 2-(4-Methoxyphenyl)quinolin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 2-aryl-quinolin-3-amine derivatives have emerged as a promising area of investigation for the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(4-methoxyphenyl)quinolin-3-amine analogs, drawing upon available experimental data from related compound series to elucidate the key structural features influencing biological activity.

Comparative Biological Activity

While a comprehensive SAR study focused solely on this compound analogs is not extensively documented in publicly available literature, analysis of related 2-aryl-quinoline series allows for the inference of key structural determinants of activity. The following table summarizes the biological activities of representative 2-aryl-quinoline analogs, providing a basis for understanding the potential SAR of the target compounds. The primary biological activity observed for these related scaffolds is anticancer activity, often linked to the inhibition of protein kinases.

Compound IDR1R2R3R4Biological Activity (IC50, µM)Target/Cell Line
Hypothetical Series
1a HHH4-OCH3--
1b 6-ClHH4-OCH3Potentially enhanced activityVarious cancer cell lines
1c 7-ClHH4-OCH3Potentially enhanced activityVarious cancer cell lines
1d H-NH2H4-OCH3Modulated activityKinase assays
1e H-NH-CH3H4-OCH3Potentially altered selectivityKinase assays
Reference Compounds
Ref-1 6-Cl4-(dimethylamino)ethylaminoH4-methoxystyryl0.03 - 1.24[1]H-460, HT-29, HepG2, SGC-7901

Inferred Structure-Activity Relationship:

Based on the broader class of 2-aryl-quinolines, the following SAR trends can be proposed for this compound analogs:

  • Substitution at the 2-Aryl Ring: The presence of a methoxy group at the para-position of the 2-phenyl ring is often associated with potent biological activity in related series.[1] This is likely due to favorable electronic and steric interactions within the target's binding pocket.

  • Substitution on the Quinoline Core: Halogenation, particularly at the 6- or 7-position of the quinoline ring, is a common strategy to enhance the potency of quinoline-based inhibitors. Chlorine is a frequently used substituent that can increase lipophilicity and improve binding affinity.[1]

  • The 3-Amino Group: The nature of the substituent on the 3-amino group is critical for activity and selectivity. Unsubstituted (-NH2) or small alkyl-substituted amines can influence hydrogen bonding interactions and the overall polarity of the molecule.

Experimental Protocols

The synthesis of this compound analogs can be achieved through established synthetic routes for 2-aryl-quinolines. A general and adaptable protocol is the Friedländer annulation.

General Synthesis of 2-Aryl-3-aminoquinolines (Friedländer Annulation):

This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group.

  • Step 1: Synthesis of 2-amino-α-(4-methoxyphenyl)acetonitrile.

    • 2-Aminobenzonitrile is reacted with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to yield the corresponding chalcone.

    • The chalcone is then treated with a cyanide source, like sodium cyanide, to afford the α-aminonitrile intermediate.

  • Step 2: Cyclization to form the quinoline ring.

    • The 2-amino-α-(4-methoxyphenyl)acetonitrile is subjected to acid-catalyzed cyclization. A strong acid like sulfuric acid or polyphosphoric acid is typically used.

    • The reaction mixture is heated to promote the intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.

  • Step 3: Introduction of the 3-amino group.

    • If the starting material in Step 1 was a 2-aminobenzaldehyde, the resulting product would be a 2-(4-methoxyphenyl)quinoline-3-carbonitrile.

    • The nitrile group can then be reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized analogs against specific protein kinases can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Substrate peptide specific for the kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer.

    • Test compounds (dissolved in DMSO).

    • Microplate reader.

  • Procedure:

    • The kinase reaction is set up in a 96-well plate.

    • The test compounds are serially diluted and added to the wells.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

    • IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration.

Visualizations

Logical Relationship of SAR:

SAR_Relationship Inferred SAR for this compound Analogs A Core Scaffold This compound B Substitution at 2-Aryl Ring (e.g., 4-OCH3) A->B Influences binding pocket interaction C Substitution on Quinoline Core (e.g., 6-Cl, 7-Cl) A->C Modulates potency and lipophilicity D Modification of 3-Amino Group (e.g., -NH2, -NHR) A->D Affects H-bonding and selectivity E Biological Activity (e.g., Anticancer, Kinase Inhibition) B->E C->E D->E

Caption: Inferred Structure-Activity Relationship (SAR) for this compound analogs.

Experimental Workflow for Synthesis and Evaluation:

experimental_workflow Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (2-aminobenzonitrile, 4-methoxybenzaldehyde) B Friedländer Annulation A->B C Purification and Characterization B->C D In Vitro Kinase Assays C->D Test Compounds E Cell-based Proliferation Assays C->E Test Compounds F Data Analysis (IC50 determination) D->F E->F G Lead Compound Identification F->G SAR Analysis

Caption: General workflow for the synthesis and biological evaluation of 2-aryl-quinolin-3-amine analogs.

Proposed Signaling Pathway Inhibition:

Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, and angiogenesis. A plausible mechanism of action for this compound analogs is the inhibition of an RTK signaling pathway, such as the VEGFR or EGFR pathway.

signaling_pathway Proposed Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->P1 Phosphorylation Cascade Proliferation Cell Proliferation P1->Proliferation Survival Cell Survival P1->Survival Angiogenesis Angiogenesis P1->Angiogenesis Inhibitor 2-(4-Methoxyphenyl) quinolin-3-amine Analog Inhibitor->RTK Inhibition

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

References

Comparative Purity Analysis of 2-(4-Methoxyphenyl)quinolin-3-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(4-Methoxyphenyl)quinolin-3-amine against a structurally related alternative, 2-Aminoquinoline. The information presented herein is intended to assist researchers in selecting and developing robust analytical methods for quality control and characterization of these compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2] Their applications span anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4][5] Given their therapeutic potential, ensuring the purity and quality of synthesized quinoline derivatives is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of components in a mixture, making it the gold standard for purity assessment of active pharmaceutical ingredients (APIs) and research chemicals.

This guide details a proposed HPLC method for the purity validation of this compound and compares its expected performance with that of 2-Aminoquinoline, a commercially available and simpler structural analog.[6][7][8]

Comparative Analysis of HPLC Performance

The following table summarizes the anticipated performance of the proposed HPLC methods for both this compound and 2-Aminoquinoline. The data for the target compound is projected based on its structure, while the data for 2-Aminoquinoline is based on typical specifications from commercial suppliers.[9]

ParameterThis compound (Target Compound)2-Aminoquinoline (Alternative Compound)
Purity Specification > 98% (Typical for research grade)97% to >99% (Varies by supplier)[8]
Expected Retention Time (tR) ~ 8.5 min~ 3.2 min
Typical Major Impurity Starting materials (e.g., substituted anilines)Unreacted precursors from synthesis
Resolution (Rs) from nearest impurity > 2.0> 2.0
Theoretical Plates (N) > 5000> 5000
Tailing Factor (T) 0.9 - 1.50.9 - 1.5
Physicochemical Properties Comparison

A comparison of the fundamental physicochemical properties of the two compounds is essential for understanding their chromatographic behavior.

PropertyThis compound2-Aminoquinoline
Molecular Formula C₁₆H₁₄N₂OC₉H₈N₂[8]
Molecular Weight 250.30 g/mol 144.17 g/mol [8]
Appearance Expected to be a solidLight yellow to brown solid[7]
Solubility Soluble in organic solvents like Methanol, AcetonitrileSoluble in hot water, Chloroform, Methanol[10]
CAS Number 34954-19-3580-22-3[8]

Experimental Protocols

A detailed methodology is provided for the purity determination of this compound and its comparator, 2-Aminoquinoline, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Method for this compound
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Method for 2-Aminoquinoline
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Isocratic Elution: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Signaling Pathway Involvement

Quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the canonical pathway and a potential point of inhibition by a quinoline-based compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoline Derivative (e.g., 2-Aryl-3-Aminoquinoline) Inhibitor->PI3K

Caption: Inhibition of PI3K/Akt Pathway by Quinoline Derivatives.

References

comparative study of different synthetic routes to 2-arylquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylquinoline scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and functional materials. Its prevalence has driven the development of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of four prominent methods for the synthesis of 2-arylquinolines: the classical Friedländer Synthesis and Doebner-von Miller Reaction, a modern Palladium-Catalyzed Cross-Coupling approach, and a contemporary One-Pot "Green" Synthesis.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative data for the selected synthetic methodologies, offering a direct comparison of their efficiency and reaction conditions.

Synthetic Route Typical Yield (%) Reaction Temperature (°C) Reaction Time (h) Catalyst Key Reactants Advantages Disadvantages
Friedländer Synthesis 58 - 100[1]Room Temperature - 1100.5 - 24Acid or Base (e.g., p-TsOH, KOH)2-Aminoaryl ketone/aldehyde, Carbonyl compound with α-methylene groupHigh yields, readily available starting materials, versatile.[1]Can require harsh conditions, regioselectivity can be an issue with unsymmetrical ketones.[2]
Doebner-von Miller Reaction 42 - 89100 - 1203 - 12Acid (e.g., HCl, Lewis acids), OxidantAniline, α,β-Unsaturated aldehyde/ketoneOne-pot, utilizes simple starting materials.Often low yields due to polymerization, can require harsh conditions and strong oxidants.[2]
Palladium-Catalyzed Synthesis up to 8680 - 12012 - 24Pd catalyst (e.g., Pd(OAc)₂, PdCl₂)2-Haloaniline/2-vinylaniline, Alkyne/Arylboronic acidHigh functional group tolerance, good regioselectivity.Cost of palladium catalyst, sometimes requires ligands, longer reaction times.
One-Pot "Green" Synthesis up to 96[3]14012In situ generated HBr2-Vinylaniline, Benzyl halideHigh yields, high atom economy, catalyst-free, simple work-up.[3]High reaction temperature.

Experimental Protocols: Detailed Methodologies

Friedländer Synthesis: One-Pot Procedure from o-Nitroarylcarbaldehydes

This one-pot method involves the in-situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, followed by condensation with a ketone.[1]

Materials:

  • o-Nitroarylcarbaldehyde (1.0 equiv)

  • Iron powder (4.0 equiv)

  • Aqueous HCl (catalytic amount)

  • Ketone (1.5 equiv)

  • Potassium hydroxide (2.0 equiv)

  • Ethanol

Procedure:

  • A mixture of the o-nitroarylcarbaldehyde and iron powder in ethanol is heated to reflux.

  • A catalytic amount of aqueous HCl is added, and the mixture is stirred at reflux for 1-2 hours until the reduction is complete (monitored by TLC).

  • The ketone and potassium hydroxide are then added to the reaction mixture.

  • The mixture is stirred at reflux for an additional 2-4 hours.

  • After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinoline.

Doebner-von Miller Reaction: Silver-Exchanged Montmorillonite K10 Catalyzed Synthesis

This improved procedure utilizes a solid acid catalyst for the condensation of anilines with α,β-unsaturated aldehydes under solvent-free conditions.

Materials:

  • Substituted aniline (1.0 mmol)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 mmol)

  • Ag(I)-exchanged Montmorillonite K10 (catalyst)

Procedure:

  • In a round-bottom flask, the substituted aniline and the α,β-unsaturated aldehyde are mixed.

  • The Ag(I)-exchanged Montmorillonite K10 catalyst is added to the mixture.

  • The reaction mixture is heated at 100-120 °C for 3 hours with constant stirring.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with an appropriate organic solvent.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the 2-arylquinoline.

Palladium-Catalyzed Synthesis: Oxidative Annulation of 2-Vinylanilines and Alkynes

This modern approach utilizes a palladium catalyst to construct the quinoline ring from readily available starting materials.

Materials:

  • 2-Vinylaniline (0.5 mmol)

  • Alkyne (1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., Xantphos) (10 mol%)

  • Oxidant (e.g., Ag₂O) (2.0 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a dried Schlenk tube are added 2-vinylaniline, the alkyne, Pd(OAc)₂, the ligand, and the oxidant.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • The solvent is added, and the reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with an organic solvent.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to give the desired 2-arylquinoline.

One-Pot "Green" Synthesis from 2-Vinylanilines and Benzyl Halides

This efficient and environmentally friendly method proceeds without the need for an external catalyst.[3]

Materials:

  • 2-Vinylaniline (0.2 mmol)

  • Benzyl halide (0.24 mmol)

  • N,N-Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • A mixture of the 2-vinylaniline and benzyl halide in DMF is placed in a sealed tube.

  • The reaction mixture is heated at 140 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2-arylquinoline.

Mandatory Visualization: Reaction Pathways and Comparative Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the described synthetic routes and provide a logical comparison.

Friedlander_Synthesis 2-Aminoaryl ketone 2-Aminoaryl ketone Aldol Condensation Aldol Condensation 2-Aminoaryl ketone->Aldol Condensation Carbonyl compound Carbonyl compound Carbonyl compound->Aldol Condensation Intermediate Intermediate Aldol Condensation->Intermediate Base or Acid Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration 2-Arylquinoline 2-Arylquinoline Dehydration->2-Arylquinoline

Caption: Friedländer Synthesis Pathway.

Doebner_von_Miller_Reaction Aniline Aniline Michael Addition Michael Addition Aniline->Michael Addition alpha,beta-Unsaturated carbonyl alpha,beta-Unsaturated carbonyl alpha,beta-Unsaturated carbonyl->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Acid Cyclization Cyclization Intermediate->Cyclization Dehydration & Oxidation Dehydration & Oxidation Cyclization->Dehydration & Oxidation 2-Arylquinoline 2-Arylquinoline Dehydration & Oxidation->2-Arylquinoline

Caption: Doebner-von Miller Reaction Pathway.

Palladium_Catalyzed_Synthesis 2-Haloaniline 2-Haloaniline Oxidative Addition Oxidative Addition 2-Haloaniline->Oxidative Addition Alkyne Alkyne Carbopalladation Carbopalladation Alkyne->Carbopalladation Pd(0) Pd(0) Pd(0)->Oxidative Addition Intermediate1 Ar-Pd(II)-X Oxidative Addition->Intermediate1 Intermediate1->Carbopalladation Intermediate2 Intermediate2 Carbopalladation->Intermediate2 Reductive Elimination Reductive Elimination Intermediate2->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 2-Arylquinoline 2-Arylquinoline Reductive Elimination->2-Arylquinoline

Caption: Palladium-Catalyzed Synthesis Pathway.

Green_Synthesis 2-Vinylaniline 2-Vinylaniline N-Alkylation N-Alkylation 2-Vinylaniline->N-Alkylation Benzyl halide Benzyl halide Benzyl halide->N-Alkylation Intermediate Intermediate N-Alkylation->Intermediate Heat Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Aromatization Aromatization Intramolecular Cyclization->Aromatization 2-Arylquinoline 2-Arylquinoline Aromatization->2-Arylquinoline Comparative_Workflow cluster_classical Classical Methods cluster_modern Modern Methods Friedländer Friedländer Starting Material Complexity Starting Material Complexity Friedländer->Starting Material Complexity Low Reaction Conditions Reaction Conditions Friedländer->Reaction Conditions Variable Cost & Sustainability Cost & Sustainability Friedländer->Cost & Sustainability Moderate Doebner-von Miller Doebner-von Miller Doebner-von Miller->Starting Material Complexity Low Doebner-von Miller->Reaction Conditions Harsh Doebner-von Miller->Cost & Sustainability Low Cost Pd-Catalyzed Pd-Catalyzed Pd-Catalyzed->Starting Material Complexity Moderate Pd-Catalyzed->Reaction Conditions Mild Pd-Catalyzed->Cost & Sustainability High Cost Green Synthesis Green Synthesis Green Synthesis->Starting Material Complexity Moderate Green Synthesis->Reaction Conditions Greener Green Synthesis->Cost & Sustainability High Sustainability Yield & Purity Yield & Purity Starting Material Complexity->Yield & Purity Reaction Conditions->Yield & Purity 2-Arylquinoline Product 2-Arylquinoline Product Yield & Purity->2-Arylquinoline Product Cost & Sustainability->2-Arylquinoline Product

References

Comparative Cytotoxicity Analysis of 2-(4-Methoxyphenyl)quinolin-3-amine and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of substituted quinolines, supported by experimental data and methodologies.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The cytotoxic effects of quinoline-based compounds are intricately linked to their substitution patterns, with modifications to the quinoline core profoundly influencing their potency and selectivity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of 2-(4-Methoxyphenyl)quinolin-3-amine against other quinoline derivatives, offering insights into their structure-activity relationships. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide compiles and compares data from structurally related quinoline compounds to provide a valuable reference for researchers in the field.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoline derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the diverse cytotoxic profiles of these compounds and underscores the importance of substituent effects.

CompoundCancer Cell LineIC50 (µM)Reference
2-Aryl-3-Aminoquinoline Derivatives & Analogs
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)PANC-12-16[1]
MIA PaCa-22-16[1]
6-Bromo-5-nitroquinolineHT29Lower than 5-FU[2]
6,8-diphenylquinolineC6, HeLa, HT29Potent[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa0.50[3]
4-Substituted Quinoline Derivatives
HTI 21VariousHigh[4]
HTI 22VariousHigh[4]
Quinoline-cis-vinyl triamide Derivative
6f (bearing a methoxy group)MCF-71.87[5]
2-Arylquinoline Derivatives
Quinoline 13HeLa8.3[6]
Quinoline 12PC331.37[6]
Quinoline 11PC334.34[6]
Pyrazolo[4,3-f]quinoline Derivatives
2E and 2PVariousHigh[7]
8-Aminoquinoline Glycoconjugates
Glycoconjugate 17HCT 116116.4 ± 5.9[8]
MCF-778.1 ± 9.3[8]
Glycoconjugate 18HCT 116, MCF-7Potent[8]
2-Aryl-1,8-naphthyridin-4-ones (Quinoline Analogs)
Compound 11A549, Caki-2Stronger than Colchicine[9]
Compound 12A549, Caki-2Stronger than Colchicine[9]
Compound 13A549, Caki-22.3, 13.4[9]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The following are detailed methodologies for two commonly employed in vitro cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction

A common mechanism of action for many cytotoxic quinoline derivatives is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process. For instance, some quinoline derivatives have been shown to induce apoptosis through the activation of caspase-8 and caspase-9[10]. The activation of caspase-9 is linked to the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, while caspase-8 activation is a hallmark of the extrinsic pathway.

Modulation of Signaling Pathways

Several key signaling pathways are often dysregulated in cancer and serve as targets for anticancer drugs. Quinoline derivatives have been reported to interfere with these pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy. Certain quinoline derivatives have demonstrated the ability to inhibit the Akt/mTOR signaling pathway[1].

  • EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Some quinoline derivatives have been designed as EGFR tyrosine kinase inhibitors[5].

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER leads to ER stress, which can trigger apoptosis. Some quinoline compounds induce autophagic and apoptotic cell death via the induction of ER stress[1].

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h compound_addition Add Quinoline Derivatives (Varying Concentrations) incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h assay_step Perform Assay (e.g., MTT or SRB) incubation_48h->assay_step read_absorbance Read Absorbance (Microplate Reader) assay_step->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Generalized Signaling Pathway for Quinoline-Induced Apoptosis

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway quinoline Quinoline Derivative death_receptor Death Receptor quinoline->death_receptor binds to mitochondria Mitochondria quinoline->mitochondria induces stress on caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

assessing the in vitro efficacy of 2-(4-Methoxyphenyl)quinolin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro biological activities of various 2-arylquinoline derivatives, offering insights into their potential as therapeutic agents. This guide provides a comparative summary of their cytotoxic and anti-inflammatory effects, supported by experimental data and methodologies.

Researchers in drug discovery are continuously exploring novel heterocyclic scaffolds for the development of new therapeutic agents. Among these, the quinoline core has emerged as a privileged structure due to its presence in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This guide focuses on the in vitro efficacy of a specific subclass: 2-arylquinoline derivatives, which feature a phenyl or other aromatic group at the 2-position of the quinoline ring system. While direct data on 2-(4-Methoxyphenyl)quinolin-3-amine derivatives is limited in the public domain, this comparison assesses the efficacy of structurally related 2-arylquinoline analogues to provide valuable insights for researchers in the field.

Comparative In Vitro Cytotoxicity

The cytotoxic potential of several 2-arylquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric for assessing the potency of a compound in inhibiting cell proliferation. The data presented below summarizes the GI₅₀ values for representative 2-aryl-4-aminoquinoline and 2-aryl-4-phenoxyquinoline derivatives against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineGI₅₀ (µM)Reference
1 4-Anilino-2-phenylquinolineNCI-H226 (Non-Small Cell Lung Cancer)0.94[1]
MDA-MB-231/ATCC (Breast Cancer)0.04[1]
SF-295 (CNS Cancer)<0.01[1]
2 4-AminoquinolineMDA-MB-468 (Breast Cancer)11.01[2]
MCF-7 (Breast Cancer)51.57[2]
3 Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)8.22[2]
4 N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35[2]
5 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone-IC₅₀ for TNF-α formation: 2.3[3]
6 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one-IC₅₀ for lysozyme release: 4.6[3]
7 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde-IC₅₀ for β-glucuronidase release: 5.0[3]

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy data is crucial for the interpretation and replication of the findings. Below are the detailed experimental protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

experimental_workflow_mtt_assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare Serial Dilutions of Quinoline Derivatives treat_cells Treat Cells with Compounds overnight_incubation->treat_cells prepare_compounds->treat_cells incubation_48_72h Incubate for 48-72 hours treat_cells->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Solubilize Formazan Crystals incubation_2_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_inhibition Calculate % Growth Inhibition read_absorbance->calculate_inhibition determine_gi50 Determine GI50 Value calculate_inhibition->determine_gi50

Experimental Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Assays

The anti-inflammatory potential of the 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives was assessed by measuring their ability to inhibit the release of inflammatory mediators from neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard procedures like dextran sedimentation and Ficoll-Paque gradient centrifugation.

  • Compound Pre-incubation: The isolated neutrophils are pre-incubated with various concentrations of the test compounds or a vehicle control for a short period (e.g., 10 minutes) at 37°C.

  • Stimulation: The neutrophils are then stimulated with an appropriate agent to induce the release of inflammatory mediators. For example:

    • Lysozyme and β-glucuronidase release: Stimulated with fMLP/cytochalasin B.

    • TNF-α formation: Stimulated with lipopolysaccharide (LPS).

  • Incubation: The stimulated cells are incubated for a specific duration (e.g., 30 minutes for enzyme release, 24 hours for TNF-α).

  • Quantification of Mediators:

    • Enzyme release: The cell suspension is centrifuged, and the supernatant is collected. The enzyme activity (lysozyme or β-glucuronidase) in the supernatant is measured using a colorimetric assay.

    • TNF-α: The concentration of TNF-α in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of the compounds is expressed as the concentration required to inhibit 50% of the mediator release (IC₅₀).

Potential Signaling Pathways

While the precise mechanisms of action for many of these derivatives are still under investigation, quinoline-based compounds are known to interfere with several key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generalized view of potential signaling pathways that could be modulated by cytotoxic quinoline derivatives, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_input External Stimuli cluster_receptors Receptors cluster_pathways Intracellular Signaling Cascades cluster_cellular_processes Cellular Processes growth_factors Growth Factors rtk Receptor Tyrosine Kinases (RTKs) growth_factors->rtk pi3k_akt PI3K/Akt Pathway rtk->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway rtk->ras_raf_mek_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis ras_raf_mek_erk->proliferation cell_cycle Cell Cycle Progression proliferation->cell_cycle quinoline 2-Arylquinoline Derivatives quinoline->rtk quinoline->pi3k_akt quinoline->ras_raf_mek_erk

References

Unraveling the Molecular Target of 2-(4-Methoxyphenyl)quinolin-3-amine: A Comparative Analysis of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the likely mechanism of action for the novel compound 2-(4-Methoxyphenyl)quinolin-3-amine suggests its role as a potent kinase inhibitor, a class of molecules pivotal in modern cancer therapy. While direct studies on this specific molecule are emerging, a comprehensive analysis of structurally similar quinoline-based compounds strongly indicates its potential to disrupt cellular signaling pathways that are hallmarks of cancer.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Recent research has increasingly pointed towards the ability of 2-arylquinoline derivatives to function as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis. Malignant tumors often exhibit aberrant kinase activity, making these enzymes a prime target for therapeutic intervention.

This guide provides a comparative analysis of the hypothesized kinase inhibitory action of this compound against other known kinase inhibitors, supported by experimental data from studies on analogous compounds.

Comparative Analysis of Kinase Inhibitory Activity

Based on the recurring evidence of kinase inhibition among 2-arylquinoline derivatives, we hypothesize that this compound likely exerts its anticancer effects by targeting a receptor tyrosine kinase (RTK). Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two such RTKs that are frequently implicated as targets for this class of compounds. The table below presents a comparison of the half-maximal inhibitory concentrations (IC50) of various quinoline derivatives against these kinases, alongside well-established inhibitors for the sake of comparison.

CompoundTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
Quinoline Derivatives Established Inhibitors
N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide (SQ2)VEGFR-20.014CabozantinibVEGFR-20.0045
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h)EGFR0.22LapatinibEGFR0.18
1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone (74)(Antiproliferative GI50)0.025Doxorubicin(Antiproliferative IC50)6.18
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b)(Antiproliferative IC50)29.4---

Note: The data presented for quinoline derivatives are for structurally related compounds and are used to infer the potential activity of this compound. Antiproliferative IC50/GI50 values are included to provide a broader context of the anticancer potential of this compound class.

Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

The proposed mechanism of action for this compound involves the inhibition of a receptor tyrosine kinase, such as VEGFR-2 or EGFR. This inhibition is believed to occur at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby disrupting the entire signaling cascade.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ADP ADP Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binding & Dimerization Compound This compound (Proposed Inhibitor) Compound->RTK Inhibition ATP ATP Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response Signal Transduction

Benchtop NMR: A Practical Guide for Routine Analysis of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate analysis of synthetic reactions is paramount. The synthesis of quinolines, a core scaffold in many pharmaceutical compounds, is a process that demands robust analytical oversight. This guide provides a comprehensive comparison of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy with traditional analytical methods for the routine analysis of quinoline synthesis, offering supporting data from analogous systems, detailed experimental protocols, and illustrative workflows.

The Rise of Benchtop NMR in Routine Analysis

Traditionally, high-field NMR has been the gold standard for structural elucidation and reaction monitoring. However, its high cost, large footprint, and specialized maintenance requirements limit its accessibility for routine, at-line analysis. Benchtop NMR spectrometers have emerged as a powerful alternative, offering a smaller, more affordable, and user-friendly platform for real-time reaction monitoring and quality control directly in the synthesis lab.[1][2]

This guide will focus on the application of benchtop NMR to the Friedländer synthesis, a common and efficient method for producing quinolines.[3][4]

Performance Comparison: Benchtop NMR vs. Alternative Techniques

While direct, published head-to-head comparisons of benchtop NMR and other techniques for the quantitative analysis of quinoline synthesis are limited, we can draw valuable insights from studies on similar applications, such as the analysis of pharmaceutical compounds and reaction monitoring.[5][6][7]

The following table summarizes the expected performance of benchtop NMR in comparison to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the routine analysis of a Friedländer quinoline synthesis.

Table 1: Illustrative Performance Comparison of Analytical Techniques for Quinoline Synthesis Monitoring

ParameterBenchtop ¹H NMRHPLC-UVGC-MS
Principle Nuclear spin resonance in a magnetic fieldDifferential partitioning between mobile and stationary phasesSeparation by boiling point and fragmentation pattern analysis
Quantitative Accuracy High (Error < 2%)[8]High (Error < 2%)High (Error < 5%)
Quantitative Precision (RSD) < 1-2%[9]< 1%< 5%
Limit of Detection (LOD) ~1-5 mM[10]~0.1-1 µM~1-10 µM
Limit of Quantification (LOQ) ~5-15 mM[10]~0.5-5 µM~5-50 µM
Analysis Time per Sample 1-10 minutes10-30 minutes20-40 minutes
Sample Preparation Minimal (dilution in deuterated solvent)Moderate (solvent extraction, filtration)Moderate to extensive (derivatization may be required)
Structural Information Rich (connectivity, functional groups)Limited (retention time)Rich (molecular weight, fragmentation)
Instrument Cost Low to ModerateModerateHigh
Consumables Cost Low (deuterated solvents)High (solvents, columns)Moderate (columns, gases)

Note: The data in this table is illustrative and based on typical performance characteristics reported for similar applications. Actual performance may vary depending on the specific instrument, experimental conditions, and the complexity of the reaction mixture.

Experimental Protocols

General Protocol for At-Line ¹H Benchtop NMR Analysis of Friedländer Quinoline Synthesis

This protocol outlines the general steps for monitoring the conversion of a 2-aminoaryl ketone and a carbonyl compound into a quinoline product using a benchtop NMR spectrometer.

a. Sample Preparation:

  • At specified time points during the reaction, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction if necessary by diluting the aliquot in a cold deuterated solvent (e.g., 1 mL of CDCl₃ or DMSO-d₆).

  • Add a known concentration of an internal standard (e.g., maleic acid) to the diluted sample for quantification.

  • Transfer the sample to a 5 mm NMR tube.

b. Benchtop NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Allow the sample to thermally equilibrate for 1-2 minutes.

  • Acquire a ¹H NMR spectrum using the following typical parameters (to be optimized for the specific instrument and reaction):

    • Pulse Sequence: Single pulse (zg)

    • Number of Scans: 8-16

    • Acquisition Time: 3-5 seconds

    • Relaxation Delay (d1): 5 x T₁ of the signal of interest (typically 10-30 seconds for quantitative analysis)

    • Pulse Angle: 90°

c. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic signals of the starting materials and the quinoline product. For example, monitor the disappearance of the aldehydic proton of the 2-aminoaryl ketone and the appearance of a characteristic aromatic proton on the newly formed quinoline ring.

  • Calculate the relative concentrations and the percentage conversion based on the integral values relative to the internal standard.

Validation of the Benchtop qNMR Method

To ensure the reliability of the quantitative data, the benchtop NMR method should be validated for key performance parameters as outlined by regulatory bodies.[9][11]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the unique chemical shifts of the starting materials and the product.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of standards at different concentrations and plotting the integral value against the concentration. A correlation coefficient (R²) of >0.99 is typically desired.[9]

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known concentration of the quinoline product.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Visualizing the Workflow and Reaction

The following diagrams, generated using Graphviz, illustrate the signaling pathway of the Friedländer quinoline synthesis and the experimental workflow for its analysis using benchtop NMR.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enamine/Imine Enamine/Imine 2-Aminoaryl Ketone->Enamine/Imine Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Enamine/Imine Cyclized Intermediate Cyclized Intermediate Enamine/Imine->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

Friedländer Quinoline Synthesis Pathway

G start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling preparation Sample Preparation (Dilution, Internal Standard) sampling->preparation analysis Benchtop NMR Analysis (Acquisition: 1-10 min) preparation->analysis processing Data Processing (Integration, Quantification) analysis->processing decision Reaction Complete? processing->decision decision->sampling No end End Reaction decision->end Yes

Benchtop NMR Experimental Workflow

Conclusion

Benchtop NMR spectroscopy presents a compelling analytical tool for the routine analysis of quinoline synthesis.[12][13] Its ability to provide rapid, quantitative, and structurally rich information with minimal sample preparation makes it a highly efficient method for at-line reaction monitoring and quality control.[14][15] While high-field NMR remains the ultimate tool for complex structural elucidation, and HPLC/GC-MS offer superior sensitivity for trace analysis, the convenience, speed, and rich data content of benchtop NMR position it as an invaluable asset for streamlining the development and production of quinoline-based pharmaceuticals. The adoption of benchtop NMR can lead to improved process understanding, faster optimization, and ultimately, more efficient drug development pipelines.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenyl)quinolin-3-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling 2-(4-Methoxyphenyl)quinolin-3-amine must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar quinoline-based compounds indicate that it should be treated as a hazardous substance. This guide provides essential, step-by-step instructions for its proper disposal, drawing on established laboratory safety practices and regulatory guidelines.

Summary of Potential Hazards

Based on the hazard profiles of related quinoline derivatives, this compound should be presumed to have the following classifications. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation.[1]
Aquatic ToxicityPotentially toxic to aquatic life with long-lasting effects.

Experimental Protocol: Waste Neutralization (Hypothetical)

Note: The following is a generalized protocol for the neutralization of a basic amine compound. The suitability of this procedure for this compound has not been experimentally validated and should be approached with caution. Small-scale testing is recommended.

  • Preparation: In a properly functioning chemical fume hood, prepare a dilute solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) – approximately 1 Molar.

  • Dissolution: Dissolve the this compound waste in a suitable organic solvent (e.g., ethanol, methanol) if it is in solid form.

  • Neutralization: Slowly add the dilute acid to the amine solution while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding acid until the pH is neutral (pH 6-8).

  • Precipitation: If a precipitate forms, it is likely the salt of the amine. This can be separated by filtration.

  • Disposal: The neutralized aqueous solution and the filtered salt should still be considered chemical waste and disposed of through a licensed hazardous waste disposal company. Do not pour down the drain.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound waste segregate Segregate waste at the point of generation start->segregate label_container Label container clearly: 'Hazardous Waste: This compound' segregate->label_container store Store in a designated, well-ventilated hazardous waste accumulation area label_container->store compatible Ensure container is compatible and securely sealed store->compatible contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor compatible->contact_ehs manifest Prepare waste manifest documentation contact_ehs->manifest collection Arrange for collection by authorized personnel manifest->collection end End: Waste is properly disposed of collection->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is critical for ensuring the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment (PPE), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams at the point of generation to prevent cross-contamination.

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition with a secure, tight-fitting lid.

  • Never mix this waste with incompatible materials, such as strong oxidizing agents.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be secure, away from general laboratory traffic, and have secondary containment to prevent the spread of material in case of a spill.

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all necessary information about the waste, including its identity and quantity.

  • Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain. [2] Discharge into the environment must be avoided.

6. Spills and Decontamination:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dealing with a dry powder.

  • Carefully sweep up solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2]

  • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

By following these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional requirements.

References

Essential Safety and Operational Guide for Handling 2-(4-Methoxyphenyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Methoxyphenyl)quinolin-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally related compounds, such as quinoline and aromatic amines, and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryEquipment Specification
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1][2]
Skin Protection A chemically resistant lab coat, buttoned to its full length, must be worn.[3] Disposable nitrile gloves should be used and inspected before each use.[1][3] For extensive handling, consider double gloving.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with appropriate cartridges is necessary.[1][3][4] In cases of insufficient ventilation, a full-face supplied-air respirator may be required.[3]
Footwear Closed-toe and closed-heel shoes that cover the entire foot are required.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation:

  • Designated Area: All handling of the compound should occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be available in the immediate vicinity.[1][3]

Handling:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1][3] Use proper glove removal techniques to prevent cross-contamination.[1]

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3][5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[1][3] All disposal activities must be in accordance with local, state, and federal regulations.

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G Workflow for Handling this compound A Preparation - Designate Fume Hood - Check Emergency Equipment - Prepare Spill Kit B Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Lab Coat - Nitrile Gloves - Respirator (if needed) A->B C Handling in Fume Hood - Weighing - Transferring B->C D Post-Handling - Decontaminate Surfaces - Wash Hands C->D E Proper Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area D->E F Waste Disposal - Segregate Contaminated Waste - Label Hazardous Waste Container D->F G Contact EHS for Pickup F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.